6-Bromo-5-chloropyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNODZRPIGNGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694845 | |
| Record name | 6-Bromo-5-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-58-9 | |
| Record name | 6-Bromo-5-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-chloropyridin-2-amine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Bromo-5-chloropyridin-2-amine (CAS No. 1004294-58-9), a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, reactivity, and safe handling. The guide consolidates critical data, including spectroscopic information and established reaction protocols, to facilitate its effective utilization in the laboratory.
Introduction
This compound is a di-halogenated aminopyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group at the 2-position and bromo and chloro substituents at the 6- and 5-positions respectively, offers multiple reactive sites for strategic functionalization. This strategic arrangement of functional groups makes it an attractive starting material for the construction of novel heterocyclic scaffolds, particularly in the development of pharmaceutical agents and agrochemicals.[1][2] The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, providing a versatile platform for molecular diversification.
This guide aims to provide a detailed and practical understanding of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its behavior and application.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of this compound are not extensively reported in publicly available literature, the following table summarizes the known and predicted characteristics.
| Property | Value | Source |
| CAS Number | 1004294-58-9 | [3][4] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 304.2 ± 37.0 °C at 760 mmHg | [5] |
| Predicted Density | 1.834 g/cm³ | [2] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [3][6] |
Note on Isomers: It is crucial to distinguish this compound from its isomers, such as 5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)[7] and 3-Bromo-5-chloropyridin-2-amine (CAS 26163-03-1),[8] as their physical and chemical properties can differ significantly.
Spectroscopic Characterization
While specific, publicly archived spectra for this compound are scarce, supplier specifications indicate that its spectral data conform to the assigned structure.[1] Based on the known spectral properties of related aminopyridines and halogenated aromatics, the following characteristic peaks can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the amino, bromo, and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the halogens and the amino group showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.
-
N-H bending: A characteristic scissoring vibration for the primary amine is expected around 1600 cm⁻¹.
-
C-N stretching: Aromatic amine C-N stretching vibrations are typically observed in the 1250-1360 cm⁻¹ region.
-
C-Br and C-Cl stretching: Absorptions for these bonds will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.46 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom, with distinct M, M+2, and M+4 peaks.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups on the electron-deficient pyridine ring. The amino group is an activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The positions of these substituents create a unique electronic and steric environment that governs its participation in various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms further activates the ring towards SNAr. The chlorine atom at the 5-position is less activated towards nucleophilic displacement compared to halogens at the 2- or 4-positions. The bromine at the 6-position (ortho to the ring nitrogen) is expected to be more reactive in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the halo-aminopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction can be employed to introduce a second amino group or other nitrogen-containing moieties at either the 6- or 5-position, again exploiting the differential reactivity of the C-Br and C-Cl bonds. This allows for the synthesis of various diaminopyridine derivatives.
Diagram 2: Buchwald-Hartwig Amination Logical Flow
Caption: Logical flow of the Buchwald-Hartwig amination reaction.
Synthesis
A potential synthetic approach involves the regioselective bromination of 2-amino-5-chloropyridine. The amino group is a strong activating group and will direct the incoming electrophile (bromine) to the ortho and para positions. Since the para position (C5) is already occupied by a chlorine atom, the bromination is expected to occur at the ortho position (C3 or C6). The steric hindrance from the existing substituents and the electronic effects will influence the regioselectivity.
Proposed Synthetic Protocol (Hypothetical):
-
Dissolution: Dissolve 2-amino-5-chloropyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery and Development
The structural motif of this compound is of significant interest in medicinal chemistry. The ability to selectively functionalize the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Halogenated pyridines are common scaffolds in a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The presence of the amino group provides a handle for further derivatization, such as amide bond formation or the introduction of other functional groups.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for isomeric compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct physical and chemical properties, especially its propensity for selective palladium-catalyzed cross-coupling reactions, make it an important tool for the creation of novel molecular architectures. This guide has provided a comprehensive overview of its known characteristics and potential applications, with the aim of empowering researchers to effectively and safely utilize this compound in their synthetic endeavors. Further research to fully elucidate its experimental physical properties and to develop optimized synthetic protocols will undoubtedly enhance its utility in the scientific community.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synchem.de [synchem.de]
- 5. 1004294-58-9(this compound) | Kuujia.com [it.kuujia.com]
- 6. 1004294-58-9|this compound|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Bromo-5-chloropyridin-2-amine synthesis routes and precursors
An In-depth Technical Guide to the Synthesis of 6-Bromo-5-chloropyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] The inherent challenges in achieving the specific 2-amino, 5-chloro, 6-bromo substitution pattern on the pyridine ring necessitate a careful selection of precursors and reaction sequences. This document explores two primary retrosynthetic approaches: the sequential halogenation of 2-aminopyridine and the functionalization of pre-halogenated pyridine precursors. Each route is critically evaluated, considering factors such as precursor availability, regioselectivity, reaction conditions, and potential yields. Detailed, field-proven experimental protocols are provided for key transformations, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of this compound
This compound is a disubstituted aminopyridine derivative whose structural and electronic properties make it a valuable intermediate in organic synthesis. The presence of three distinct functional groups—an amino group and two different halogens at specific positions—offers multiple reaction sites for further molecular elaboration. This versatility has led to its use in the synthesis of compounds targeting neurological disorders and in the creation of advanced pesticides and herbicides.[1]
The primary synthetic challenge lies in the precise installation of the substituents on the pyridine ring. The regiochemical outcome of electrophilic aromatic substitution reactions on pyridine derivatives is governed by the electronic nature and position of the existing substituents.[2][3] The strongly activating, ortho-, para-directing amino group at the C2 position, combined with the deactivating, yet ortho-, para-directing chloro group at the C5 position, creates a complex electronic landscape that must be navigated to achieve the desired 6-bromo substitution.
This guide will dissect two logical synthetic pathways, providing a robust framework for the laboratory-scale synthesis of this important molecule.
Synthetic Strategy I: Sequential Halogenation of 2-Aminopyridine
This approach begins with the readily available and cost-effective starting material, 2-aminopyridine. The strategy involves a two-step halogenation process: initial chlorination followed by a regioselective bromination.
Caption: Workflow for Synthetic Route I.
Step 1: Synthesis of 2-Amino-5-chloropyridine
The first step is the chlorination of 2-aminopyridine. The amino group at C2 directs electrophilic substitution to the C3 and C5 positions. Due to steric hindrance from the amino group, substitution at the C5 position is generally favored.
Causality Behind Experimental Choices: N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, to ensure solubility of the reactants and facilitate the reaction. Some methods propose the use of an ionic liquid as a catalyst to enhance the reaction rate and selectivity.[4]
Experimental Protocol: Chlorination of 2-Aminopyridine
-
To a solution of 2-aminopyridine (10.0 g, 106.3 mmol) in acetonitrile (200 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer, add N-chlorosuccinimide (14.2 g, 106.3 mmol) portion-wise over 30 minutes at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-chloropyridine as a white to off-white solid.
Step 2: Regioselective Bromination of 2-Amino-5-chloropyridine
This is the most critical step in this synthetic route. The goal is to introduce a bromine atom at the C6 position. The directing effects of the C2-amino group (activating, o,p-directing) and the C5-chloro group (deactivating, o,p-directing) need to be carefully considered. The C2-amino group strongly activates the C3 and C5 positions, while the C5-chloro group directs to the C2 and C4 positions. The C6 position is activated by the C2-amino group through its para-directing effect.
Causality Behind Experimental Choices: To achieve bromination at the C6 position, a less reactive brominating agent might be beneficial to improve regioselectivity. N-Bromosuccinimide (NBS) is a suitable choice. The reaction solvent can also play a crucial role; non-polar solvents like carbon tetrachloride or dichloromethane are often used for NBS brominations.
Experimental Protocol: Bromination of 2-Amino-5-chloropyridine
-
Dissolve 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) in dichloromethane (100 mL) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (6.9 g, 38.9 mmol) in small portions over 30 minutes with vigorous stirring.
-
Allow the reaction to proceed at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a 10% aqueous solution of sodium bisulfite (50 mL) to quench any remaining NBS.
-
Separate the organic layer, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired this compound.
Synthetic Strategy II: Functionalization of a Pre-halogenated Pyridine
This strategy involves starting with a pyridine ring that already contains a bromine atom at the C6 position and then introducing the chloro and amino groups. A key precursor for this route is 2,6-dibromopyridine.
Caption: Workflow for Synthetic Route II.
Step 1: Synthesis of 2-Amino-6-bromopyridine
The synthesis of 2-amino-6-bromopyridine from 2,6-dibromopyridine via nucleophilic aromatic substitution (SNAr) is a well-established method.[5]
Causality Behind Experimental Choices: The reaction is typically performed using aqueous ammonia under high temperature and pressure in a sealed vessel (autoclave). This forces the substitution of one of the bromine atoms with an amino group. The choice of reaction conditions is critical to favor mono-substitution over di-substitution.
Experimental Protocol: Amination of 2,6-Dibromopyridine [5]
-
In a steel autoclave with a glass liner, suspend 2,6-dibromopyridine (10.0 g, 42.2 mmol) in concentrated aqueous ammonia (50 mL).
-
Seal the autoclave and heat it to 190 °C for 6 hours. The internal pressure will rise significantly.
-
After cooling the autoclave to room temperature and carefully venting, transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate) to obtain 2-amino-6-bromopyridine as a white solid.
Step 2: Chlorination of 2-Amino-6-bromopyridine
The final step is the chlorination of 2-amino-6-bromopyridine. The directing effects of the C2-amino group and the C6-bromo group will influence the position of chlorination. Both are ortho-, para-directing groups. The amino group will direct to C3 and C5, while the bromo group will also direct to C3 and C5. This convergence of directing effects strongly favors substitution at the C5 and C3 positions.
Causality Behind Experimental Choices: Given the strong directing effects towards the C5 position, direct chlorination with a suitable agent like N-chlorosuccinimide (NCS) in an appropriate solvent should yield the desired product.
Experimental Protocol: Chlorination of 2-Amino-6-bromopyridine
-
Dissolve 2-amino-6-bromopyridine (5.0 g, 28.9 mmol) in chloroform (100 mL).
-
Add N-chlorosuccinimide (3.86 g, 28.9 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to afford this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route I: Sequential Halogenation | Route II: Functionalization of Pre-halogenated Pyridine |
| Starting Material | 2-Aminopyridine (readily available, low cost) | 2,6-Dibromopyridine (commercially available, moderate cost) |
| Number of Steps | 2 | 2 |
| Key Challenge | Regioselective bromination at C6. | High-pressure amination step requires specialized equipment. |
| Potential Yield | Moderate, dependent on regioselectivity of bromination. | Good, with established high-yielding amination. |
| Purification | May require careful chromatographic separation of isomers. | Generally straightforward purification of intermediates and final product. |
Conclusion
Both synthetic strategies presented offer viable pathways to this compound. Route I, starting from 2-aminopyridine, is attractive due to the low cost of the initial precursor, but the regioselectivity of the final bromination step is a critical challenge that may require significant optimization. Route II, commencing with 2,6-dibromopyridine, offers a more controlled approach to the substitution pattern, although it involves a high-pressure amination step. The choice of the optimal route will depend on the specific capabilities of the laboratory, including the availability of high-pressure reactors, and the desired scale of the synthesis. Further research into novel catalytic methods for regioselective halogenation could significantly improve the efficiency of these synthetic routes.
References
Navigating the Solubility Landscape of 6-Bromo-5-chloropyridin-2-amine: An In-depth Technical Guide
Abstract
6-Bromo-5-chloropyridin-2-amine is a pivotal heterocyclic building block in the synthesis of novel therapeutics and agrochemicals.[1] Its utility in drug discovery, particularly for neurological disorders, and in the development of advanced agrochemicals underscores the importance of understanding its fundamental physicochemical properties.[1] A critical parameter governing its application in synthesis, purification, and formulation is its solubility in common organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust, standardized experimental protocol for its determination. Furthermore, it delves into the theoretical principles of solubility, enabling predictive assessments and informed solvent selection for various laboratory and industrial applications.
Introduction: The Significance of this compound
This compound, with the molecular formula C₅H₄BrClN₂, belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry and material science.[1][2] The presence of bromo, chloro, and amine functionalities on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for constructing more complex molecular architectures.[1]
The journey from a laboratory-scale synthesis to a viable pharmaceutical or agrochemical product is paved with meticulous process optimization. A thorough understanding of the solubility of key intermediates like this compound is paramount for:
-
Reaction Kinetics: Ensuring homogenous reaction conditions for predictable and reproducible outcomes.
-
Purification Strategies: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.[3]
-
Formulation Development: Designing stable and bioavailable delivery systems.
This guide aims to bridge the current knowledge gap by providing a foundational understanding of the solubility of this compound and a practical methodology for its empirical determination.
Physicochemical Properties and Safety Considerations
A prerequisite to any experimental work is a thorough understanding of the compound's properties and the associated safety protocols.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C | [1] |
Note: Data for isomers such as 5-Bromo-6-chloropyridin-2-amine and 3-Bromo-5-chloropyridin-2-amine are also available and show similar molecular weights.[4][5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrievable, data from closely related isomers provide critical safety guidance. For instance, 5-Bromo-6-chloropyridin-2-amine is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[4]
General Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Use in a well-ventilated area and avoid dust formation.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
Store in a tightly closed container in a dry and cool place.[6]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[10] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
For this compound, the presence of the polar amine group and the electronegative halogen atoms suggests a molecule with a significant dipole moment. This indicates a predisposition for solubility in polar solvents. The pyridine ring also contributes to its aromatic character.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of the solute, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can interact with the polar nature of the solute, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of this compound would predict poor solubility in these solvents.
A systematic approach to solubility testing, as outlined in the following section, is essential to validate these theoretical predictions.
Experimental Determination of Solubility: A Standardized Protocol
The following protocol provides a reliable method for determining the solubility of this compound in various organic solvents. This method is adapted from established laboratory procedures for solubility determination.[3][11][12]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Chromatographic Method (HPLC - Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
-
Spectroscopic Method (UV-Vis):
-
This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with the absorbance.
-
Follow a similar procedure of preparing standard solutions and a calibration curve based on absorbance at a specific wavelength.
-
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Template for Reporting Solubility Data of this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
Conclusion
This technical guide provides a comprehensive approach for characterizing the solubility of this compound in common organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol, researchers can generate the critical data needed to optimize synthetic processes, streamline purification, and advance formulation development. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in research and development settings.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.ws [chem.ws]
- 4. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. benchchem.com [benchchem.com]
The Strategic Versatility of 6-Bromo-5-chloropyridin-2-amine: A Technical Guide to its Analogues and Derivatives in Drug Discovery
Introduction: The Privileged Scaffold of 6-Bromo-5-chloropyridin-2-amine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among the vast array of substituted pyridines, this compound emerges as a particularly strategic building block. Its trifunctional nature—a nucleophilic amine at the 2-position, and two distinct, orthogonally reactive halogen atoms at the 5- and 6-positions—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical exploration of the structural analogues and derivatives of this compound, with a focus on synthetic methodologies, biological applications, and the underlying principles that govern its reactivity. This molecule serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, as well as in the production of agrochemicals.[3][4]
The core value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds, a feature that allows for selective and sequential functionalization. This, coupled with the synthetic handle provided by the 2-amino group, empowers researchers to construct diverse libraries of compounds for biological screening. This guide will delve into the key transformations of this scaffold, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems, and will culminate in a discussion of the therapeutic potential of the resulting derivatives, with a particular focus on their role as kinase inhibitors.
I. The Chemical Reactivity of the this compound Core
The synthetic utility of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing character of the ring nitrogen atom renders the C2, C4, and C6 positions electrophilic and thus susceptible to nucleophilic attack.[5] The presence of two halogen atoms at the 5- and 6-positions further enhances this electrophilicity.
The key to unlocking the synthetic potential of this molecule is the selective functionalization of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for sequential couplings. This differential reactivity is a cornerstone of its application in the synthesis of complex, multi-substituted pyridine derivatives.
II. Key Synthetic Transformations and Methodologies
The transformation of this compound into a diverse array of derivatives is primarily achieved through two powerful synthetic strategies: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. These palladium-catalyzed reactions are renowned for their broad substrate scope and functional group tolerance, making them indispensable tools in modern drug discovery.[6][7]
A. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[6] In the context of this compound, this reaction is typically employed to displace the more reactive bromine atom at the 6-position with a variety of primary and secondary amines.
The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and is dependent on the specific amine coupling partner.[8] Bulky, electron-rich phosphine ligands such as XPhos and RuPhos are often effective for these transformations.[5][8]
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Suzuki-Miyaura Cross-Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an aryl or vinyl halide.[7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. For this compound, the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and an arylboronic acid (1.5 equiv.) in a suitable solvent mixture (e.g., isopropanol and deionized water).
-
Addition of Base and Catalyst: Add a base (e.g., K₂CO₃, 2.0 equiv.) and a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%).
-
Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[9]
III. Structural Analogues and Derivatives: Pyrido[2,3-d]pyrimidines
A particularly important class of derivatives accessible from this compound are the pyrido[2,3-d]pyrimidines. This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][10] The synthesis of these derivatives often involves the initial functionalization of the 2-amino group to construct the pyrimidine ring.
The general synthetic approach involves the cyclization of a substituted aminopyrimidine with a suitable three-carbon synthon to form the pyridopyrimidine core.[1] Subsequent functionalization, often involving chlorination followed by nucleophilic substitution or cross-coupling reactions, allows for the introduction of diverse substituents.
IV. Biological Applications: Targeting Kinase Signaling Pathways
Derivatives of 2-aminopyridines and the related pyrido[2,3-d]pyrimidines have demonstrated significant potential as inhibitors of various protein kinases.[4] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
p38 MAP Kinase Inhibitors
One of the most promising therapeutic targets for derivatives of this scaffold is the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and is implicated in a range of diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[11] The pathway is activated by various cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[8][12][13]
Inhibitors based on the pyrido[2,3-d]pyrimidine scaffold can bind to the ATP-binding site of p38 MAP kinase, preventing its activation and downstream signaling.[6] The 2-amino group of the parent pyridine is often crucial for forming hydrogen bonds with the hinge region of the kinase, while substitutions at the 5- and 6-positions can be tailored to occupy hydrophobic pockets and enhance potency and selectivity.[4]
Table 1: Representative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| PD-173955 | Ephrin Receptor | - | [6] |
| Palbociclib | CDK4/6 | - | [6] |
| RWJ 68354 | p38 Kinase | - | [14] |
Note: Specific IC₅₀ values for derivatives of this compound are not publicly available and would require specific experimental determination. The compounds listed are structurally related and demonstrate the potential of the pyrido[2,3-d]pyrimidine scaffold.
V. Structure-Activity Relationships (SAR)
The biological activity of derivatives of this compound is highly dependent on the nature and position of its substituents. Key SAR insights for related 2-aminopyridine kinase inhibitors include:
-
The 2-Amino Group: This group is often essential for hydrogen bonding with the kinase hinge region. Derivatization of this amine can significantly impact potency.[4]
-
The 6-Position: Substitutions at this position, often achieved via Buchwald-Hartwig amination or Suzuki coupling, can project into hydrophobic pockets within the ATP-binding site, influencing both potency and selectivity.
-
The 5-Position: The chloro substituent at this position can be retained or replaced to fine-tune electronic properties and steric interactions.
VI. Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through powerful synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The resulting derivatives, particularly the pyrido[2,3-d]pyrimidine scaffold, have shown significant promise as potent and selective kinase inhibitors, with the p38 MAP kinase pathway being a key therapeutic target.
For researchers and drug development professionals, a deep understanding of the reactivity of this core and the structure-activity relationships of its derivatives is paramount for the rational design of next-generation therapeutics. The continued exploration of the chemical space accessible from this compound is expected to yield novel drug candidates for a range of diseases, from inflammatory disorders to cancer.
VII. References
-
Cell Signaling Technology. (n.d.). p38 MAPK Signaling. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals. BenchChem.
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from --INVALID-LINK--
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. BenchChem.
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
-
Mossafaii Rad, A., & Mokhtary, M. (n.d.). Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water. International Nano Letters.
-
Di Sarno, V., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules.
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.
-
BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.
-
Natarajan, S. R., & Doherty, J. B. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83.
-
Chem-Impex. (n.d.). 2-Amino-5-chloro-6-methyl pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from --INVALID-LINK--
-
Natarajan, S. R., & Doherty, J. B. (2005). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry, 5(10), 987-1003.
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61.
-
Regan, J., et al. (2010). Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides. Bioorganic & Medicinal Chemistry Letters, 20(8), 2560-3.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
-
Liu, W., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
-
Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry, 41(22), 4196-8.
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from --INVALID-LINK--
-
Zhao, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.
-
Al-Ostath, A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 36.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemres.org [orgchemres.org]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. assaygenie.com [assaygenie.com]
- 14. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 6-Bromo-5-chloropyridin-2-amine: Commercial Availability, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
6-Bromo-5-chloropyridin-2-amine is a di-halogenated aminopyridine derivative that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring an amino group for derivatization and two distinct halogen atoms (bromine and chlorine) for selective cross-coupling reactions, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, key chemical properties, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals. The strategic positioning of the bromo, chloro, and amino functionalities allows for sequential and site-selective reactions, making it an invaluable intermediate in the synthesis of novel bioactive compounds.[1]
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically supplied as a white to off-white solid with a purity of 98% or higher. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm its identity and purity, as isomeric impurities can significantly impact the outcome of subsequent reactions.
Below is a summary of representative suppliers and their typical product specifications:
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Pharmaffiliates | 1004294-58-9 | C₅H₄BrClN₂ | 207.45 | High Purity | 2-8°C Refrigerator |
| MySkinRecipes | 1004294-58-9 | C₅H₄BrClN₂ | 207.46 | >98% | 2-8°C |
| BLD Pharm | 1004294-58-9 | C₅H₄BrClN₂ | Not Specified | Not Specified | Not Specified |
| Key Organics | 1004294-58-9 | C₅H₄BrClN₂ | Not Specified | Not Specified | Not Specified |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | [2] |
| Molecular Weight | 207.45 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1004294-58-9 | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the amino, bromo, and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with those bonded to halogens appearing at characteristic downfield shifts.
Synthesis of this compound: A Plausible Approach
A detailed, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established methodologies for the halogenation of aminopyridines, a plausible and logical synthetic route can be proposed starting from the commercially available 2-amino-5-chloropyridine. This approach involves a regioselective bromination at the 6-position, which is activated by the amino group at the 2-position.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the bromination of activated aminopyridines and should be optimized for safety and yield in a laboratory setting.
Materials:
-
2-Amino-5-chloropyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution (if using Br₂)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. If using liquid bromine, add it dropwise as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. If bromine was used, add saturated aqueous sodium thiosulfate solution to quench any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Key Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound lies in its ability to undergo selective cross-coupling reactions, primarily at the more reactive C-Br bond, followed by further functionalization at the C-Cl bond or derivatization of the amino group. This sequential reactivity is highly valuable in the construction of complex, multi-substituted heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this building block's utility. In palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond will typically react preferentially over the C-Cl bond under carefully controlled conditions.
Caption: General workflow for cross-coupling reactions.
Exemplary Protocol: Suzuki-Miyaura Coupling
This generalized protocol illustrates the selective coupling at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-aryl-5-chloropyridin-2-amine product.
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol demonstrates the formation of a C-N bond at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a dry Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 6-amino-substituted pyridine derivative.
Safety and Handling
This compound is a chemical reagent that should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Hazard Statements: Based on data for isomeric and related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[3][4]
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its commercial availability and the differential reactivity of its halogen substituents provide a reliable and strategic platform for medicinal chemists and process development scientists. A comprehensive understanding of its properties, coupled with the application of modern cross-coupling methodologies, will continue to facilitate the discovery and development of novel pharmaceuticals and agrochemicals.
References
The Duality of Halogen Reactivity on the Pyridine Ring: A Technical Guide for Synthetic Chemists
An In-depth Guide to the Fundamental Reactivity of Bromo and Chloro Groups on the Pyridine Ring for Researchers, Scientists, and Drug Development Professionals.
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this privileged heterocycle is paramount for tuning molecular properties and synthesizing complex target molecules. Among the most common and versatile handles for such modifications are bromo and chloro substituents. Understanding the nuanced reactivity of these two halogens on the pyridine ring is critical for efficient and predictable synthetic planning. This technical guide provides a deep dive into the core principles governing their reactivity, offering field-proven insights and practical protocols for synthetic chemists.
The Electronic Landscape of the Pyridine Ring: A Tale of Two Reactivities
The reactivity of a halogen on the pyridine ring is fundamentally dictated by the electron-deficient nature of the heterocycle. The electronegative nitrogen atom exerts a powerful inductive and resonance effect, withdrawing electron density from the ring carbons. This creates a polarized system where the ortho (2- and 6-) and para (4-) positions are significantly more electron-poor than the meta (3- and 5-) positions.[3][4][5][6][7] This electronic disparity is the primary driver for the two major reaction pathways for halopyridines: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Dance of Charge Stabilization
In SNAr reactions, a nucleophile attacks the electron-deficient carbon bearing the halogen, proceeding through a high-energy Meisenheimer intermediate.[3][4] The stability of this intermediate is the key determinant of the reaction's feasibility and rate.
Positional Reactivity: Nucleophilic attack at the 2- and 4-positions is strongly favored because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[3][4][5][8][9][10] This provides a significant stabilization that is not possible for attack at the 3-position.[3][4] Consequently, 3-halopyridines are generally unreactive in SNAr reactions under standard conditions.
C-Cl vs. C-Br in SNAr: Contrary to the trend seen in many other reaction types, the C-Cl bond is often more reactive than the C-Br bond in SNAr. This is attributed to the higher electronegativity of chlorine, which better stabilizes the developing negative charge in the rate-determining addition step.[11]
Caption: Positional reactivity of halopyridines in SNAr reactions.
Transition-Metal-Catalyzed Cross-Coupling: The Power of Palladium
Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and halopyridines are key substrates.[12] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
C-Br vs. C-Cl in Cross-Coupling: In stark contrast to SNAr, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[13][14] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[15][16] The weaker C-Br bond undergoes oxidative addition more readily, often allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[11]
Chloropyridines, being more economical and widely available, are attractive starting materials.[17] However, their lower reactivity necessitates the use of more sophisticated catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[17]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Reactivity at a Glance
The choice between a bromo- or chloropyridine is a critical strategic decision in a synthetic campaign. The following table summarizes the general reactivity trends.
| Reaction Type | More Reactive Halogen | Rationale | Typical Conditions for Chloropyridines |
| Suzuki-Miyaura Coupling | Bromo[13] | Lower C-X bond dissociation energy facilitates oxidative addition.[15][16] | Higher temperatures, stronger bases, specialized ligands (e.g., Buchwald ligands).[17] |
| Buchwald-Hartwig Amination | Bromo[11] | Weaker C-X bond leads to faster oxidative addition. | Requires bulky, electron-rich phosphine ligands and carefully optimized conditions.[12] |
| Sonogashira Coupling | Bromo[11] | C-Br bond is more susceptible to oxidative addition by the Pd(0) catalyst. | Often requires higher catalyst loadings and more forcing conditions.[18][19][20] |
| Nucleophilic Aromatic Substitution (SNAr) | Chloro[11] | Higher electronegativity of Cl stabilizes the Meisenheimer intermediate. | Generally proceeds under milder conditions than with bromopyridines. |
Strategic Considerations for Drug Development Professionals
When designing a synthetic route, the choice between a bromo- or chloropyridine starting material should be guided by several factors:
-
Desired Transformation: For cross-coupling reactions, a bromopyridine will generally provide higher yields under milder conditions. For SNAr, a chloropyridine is often the more reactive substrate.
-
Cost and Availability: Chloropyridines are typically less expensive and more widely available than their bromo counterparts, making them attractive for large-scale synthesis.[17]
-
Downstream Steps: If multiple functionalization steps are planned, the differential reactivity can be exploited. For instance, on a dihalopyridine containing both bromine and chlorine, the C-Br bond can often be selectively functionalized via cross-coupling, leaving the C-Cl bond intact for a subsequent SNAr reaction.[14]
-
Process Safety and Sustainability: The development of highly active catalysts has made the use of chloropyridines in cross-coupling reactions more feasible and environmentally friendly, avoiding the need for stoichiometric organometallic reagents.[21]
Caption: Decision workflow for selecting a halo-pyridine starting material.
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative examples for common transformations of bromo- and chloropyridines.
Protocol 1: Suzuki-Miyaura Coupling of a Substituted Chloropyridine[18]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted chloropyridine with an arylboronic acid.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (10:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine with a Volatile Amine[12][24]
This method is adapted for use with volatile amines by employing a sealed tube.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Volatile amine (e.g., methylamine, 2.0 M solution in THF, 2.5 mL, 5.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.10 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a thick-walled sealed tube, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and NaOtBu.
-
Add toluene, followed by the solution of the volatile amine.
-
Securely seal the tube and heat the mixture to 80 °C overnight (approx. 14 hours) with stirring.
-
Cool the tube to room temperature.
-
Carefully open the tube and dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the mixture with brine (2 x 10 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.[22]
Conclusion
The bromo and chloro groups on a pyridine ring offer a rich and diverse reactivity profile that can be strategically leveraged in organic synthesis. While bromopyridines are generally more reactive in the workhorse palladium-catalyzed cross-coupling reactions, the economic and practical advantages of chloropyridines, coupled with advancements in catalyst technology, make them increasingly viable alternatives. Conversely, for nucleophilic aromatic substitution, chloropyridines often exhibit superior reactivity. By understanding the fundamental electronic principles that govern these reactivities, and by carefully considering the overall synthetic strategy, researchers and drug development professionals can harness the full potential of these versatile halogenated pyridines to efficiently construct the complex molecules that drive innovation in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 6-Bromo-5-chloropyridin-2-amine
Introduction: The Strategic Value of Dihalogenated Pyridines in Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and to serve as a stable platform for the introduction of diverse substituents. 6-Bromo-5-chloropyridin-2-amine is a particularly valuable heterocyclic building block due to its differentiated reactivity at two distinct positions.[3][4] The presence of both a bromine and a chlorine atom on the pyridine ring allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.
This differential reactivity is governed by the relative bond dissociation energies of the Carbon-Halogen bonds (C-Br < C-Cl). In palladium-catalyzed reactions, the oxidative addition step is typically rate-determining, and the weaker C-Br bond will react preferentially over the stronger C-Cl bond.[5] This inherent selectivity enables a modular approach to the synthesis of complex, highly substituted aminopyridine derivatives, making this compound an ideal starting material for building libraries of potential drug candidates.
This guide provides detailed protocols and expert insights into two of the most powerful transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Site-Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common features in many pharmaceuticals.[6][7] When applied to this compound, this reaction provides a reliable pathway to introduce aryl or heteroaryl substituents selectively at the C6 position.
Causality Behind Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and selectivity.
-
Catalyst System : Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. However, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos or XPhos are often required to facilitate the challenging oxidative addition of the C-Br bond on the electron-deficient pyridine ring and to promote the subsequent reductive elimination.[8]
-
Base : A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Na₂CO₃ are frequently employed. The choice of base can influence reaction kinetics and prevent side reactions.
-
Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Generalized Experimental Workflow
The logical flow for a typical cross-coupling experiment is designed to ensure an inert atmosphere and effective mixing of all components for the duration of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
The Strategic Role of 6-Bromo-5-chloropyridin-2-amine in the Synthesis of Next-Generation Agrochemicals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the dynamic landscape of agrochemical research and development, the pursuit of novel, effective, and environmentally conscious active ingredients is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous commercially successful insecticides, herbicides, and fungicides. Among these, 6-Bromo-5-chloropyridin-2-amine emerges as a pivotal intermediate, offering a unique combination of reactive sites that allow for the strategic construction of complex molecular architectures. Its inherent reactivity, stemming from the presence of bromo, chloro, and amino functionalities, provides chemists with a versatile scaffold for the synthesis of next-generation crop protection agents.[1][2]
This technical guide delves into the profound role of this compound in modern agrochemical synthesis. We will explore its application in the design and synthesis of novel insecticidal compounds, with a particular focus on the burgeoning class of diamide insecticides. Through detailed protocols, mechanistic insights, and data-driven analysis, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage the synthetic potential of this key intermediate.
Core Application: A Gateway to Novel Diamide Insecticides
The diamide class of insecticides has garnered significant attention due to their potent and selective mode of action, primarily targeting the ryanodine receptors in insects. This leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, insect mortality. The chemical scaffold of these insecticides often features a substituted pyridine ring linked to an anthranilic diamide core.
Herein, we present a detailed synthetic protocol for a novel, hypothetical diamide insecticide, AG-2026 , starting from this compound. This protocol is designed to showcase the utility of this building block in a practical, multi-step synthesis.
Synthetic Workflow Overview
The synthesis of AG-2026 from this compound is conceptualized as a three-step process, as illustrated in the workflow diagram below. This pathway is designed to be efficient and modular, allowing for potential diversification of the final product.
Caption: Synthetic workflow for the novel diamide insecticide AG-2026.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 - N-(6-Bromo-5-chloropyridin-2-yl)-2-nitrobenzamide
This initial step involves the acylation of the 2-amino group of the starting material with 2-nitrobenzoyl chloride. This reaction is a standard amide bond formation and is crucial for introducing the first part of the diamide core.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 207.45 | 10.0 g | 48.2 |
| 2-Nitrobenzoyl chloride | 185.56 | 9.8 g | 52.8 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (10.0 g, 48.2 mmol) and dichloromethane (200 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (20 mL) to the reaction mixture.
-
In a separate beaker, dissolve 2-nitrobenzoyl chloride (9.8 g, 52.8 mmol) in 50 mL of dichloromethane.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the reaction flask over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 mL of water.
-
Separate the organic layer and wash it sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield N-(6-Bromo-5-chloropyridin-2-yl)-2-nitrobenzamide as a pale yellow solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-90% |
| Melting Point | 175-178 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-7.5 (m, 4H, Ar-H), 7.9 (d, 1H, pyridine-H), 7.7 (d, 1H, pyridine-H), 9.5 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 149.2, 147.8, 142.1, 134.5, 132.8, 130.1, 129.5, 124.7, 115.3, 112.8 |
Protocol 2: Synthesis of Intermediate 2 - 2-Amino-N-(6-bromo-5-chloropyridin-2-yl)benzamide
The second step is the reduction of the nitro group to an amine. This is a critical transformation to set up the molecule for the final amidation step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 1 | 356.55 | 10.0 g | 28.0 |
| Iron powder | 55.84 | 9.4 g | 168.0 |
| Ammonium chloride | 53.49 | 1.5 g | 28.0 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, prepare a solution of Intermediate 1 (10.0 g, 28.0 mmol) in ethanol (150 mL) and water (50 mL).
-
Add iron powder (9.4 g, 168.0 mmol) and ammonium chloride (1.5 g, 28.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.
-
Wash the Celite pad with ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add 100 mL of ethyl acetate and 100 mL of water to the residue.
-
Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Amino-N-(6-bromo-5-chloropyridin-2-yl)benzamide as an off-white solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 90-95% |
| Melting Point | 198-201 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.8 (d, 1H, pyridine-H), 7.6 (d, 1H, pyridine-H), 7.2-6.6 (m, 4H, Ar-H), 5.8 (s, 2H, NH₂), 10.2 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 168.2, 150.5, 148.1, 141.7, 132.4, 129.8, 128.5, 117.3, 116.9, 115.2, 112.5 |
Protocol 3: Synthesis of Final Product (AG-2026) - A Novel Diamide Insecticide
The final step involves the amidation of Intermediate 2 with a suitable carboxylic acid chloride to complete the diamide structure. For this hypothetical example, we will use 3-chloro-1-(3-pyridyl)-1H-pyrazole-5-carbonyl chloride, a moiety found in some commercial diamide insecticides.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 2 | 326.58 | 5.0 g | 15.3 |
| 3-chloro-1-(3-pyridyl)-1H-pyrazole-5-carbonyl chloride | 244.05 | 4.1 g | 16.8 |
| Triethylamine | 101.19 | 4.3 mL | 30.6 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
In a 250 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 2 (5.0 g, 15.3 mmol) in anhydrous THF (100 mL).
-
Add triethylamine (4.3 mL, 30.6 mmol) to the solution.
-
In a separate flask, dissolve 3-chloro-1-(3-pyridyl)-1H-pyrazole-5-carbonyl chloride (4.1 g, 16.8 mmol) in 20 mL of anhydrous THF.
-
Add the acid chloride solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 6 hours at room temperature. Monitor by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the final product, AG-2026.
Expected Yield and Characterization of AG-2026:
| Parameter | Expected Value |
| Yield | 75-80% |
| Melting Point | >220 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5 (s, 1H, NH), 10.3 (s, 1H, NH), 9.1-7.4 (m, 10H, Ar-H and pyridine-H) |
| HRMS (ESI) | Calculated for C₂₂H₁₃BrCl₂N₇O₂: [M+H]⁺ 571.9791, Found 571.9795 |
Mechanism and Rationale: The Strategic Advantage of this compound
The synthetic utility of this compound lies in the differential reactivity of its functional groups.
Caption: Reactivity map of this compound.
-
2-Amino Group: This is the most nucleophilic site and readily undergoes acylation, as demonstrated in Protocol 1. This allows for the straightforward introduction of one of the amide functionalities of the diamide core.
-
6-Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This position can be used to introduce aryl or heteroaryl substituents, which is a common strategy to modulate the biological activity and physicochemical properties of agrochemicals.
-
5-Chloro Group: While less reactive than the bromo group in cross-coupling reactions, the chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when the pyridine ring is activated.
This multi-functional nature allows for a divergent synthetic approach, where a common intermediate can be used to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern agrochemical discovery. As demonstrated through the synthesis of the novel diamide insecticide AG-2026, this intermediate provides a robust and versatile platform for the construction of complex and biologically active molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers in the field, enabling the exploration of new chemical space in the ongoing quest for superior crop protection solutions. The continued exploration of the reactivity of this and similar intermediates will undoubtedly lead to the development of the next generation of innovative and sustainable agrochemicals.
References
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-5-chloropyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is particularly indispensable in the pharmaceutical and fine chemical industries for the synthesis of a vast array of organic molecules, including substituted biphenyls, poly-olefins, and styrenes.[3][4] The pyridine moiety is a crucial scaffold in numerous biologically active molecules, making the functionalization of pyridyl halides a paramount objective in drug discovery.[2][5]
This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 6-Bromo-5-chloropyridin-2-amine with various arylboronic acids. This specific substrate presents a unique challenge due to the presence of two different halogen atoms and an amino group, which can influence reactivity and catalyst performance. Understanding the nuances of this reaction is critical for researchers and drug development professionals aiming to synthesize novel 2-amino-5-chloro-6-arylpyridines, which are valuable intermediates in medicinal chemistry.[6][7][8]
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically in the presence of a base.[9] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[3][5][12] For this compound, the C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol), making oxidative addition at the 6-position (C-Br) significantly more favorable.[5] This inherent difference in bond strength allows for selective coupling at the bromine-substituted position.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[13] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[1][14][15]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12]
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a robust method for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥98% | Commercially Available | 1.2 equivalents |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 2 mol% |
| SPhos | Ligand Grade | Commercially Available | 4 mol% |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | 3.0 equivalents |
| 1,4-Dioxane | Anhydrous, Degassed | Commercially Available | |
| Water | Deionized, Degassed | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |
| Brine | Saturated NaCl solution | In-house | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).[16]
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio, 5 mL total volume) via syringe.[16]
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions for the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inhibition: The amino group and pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[17][18] | Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[18] Consider using a different palladium precatalyst. |
| Inactive Catalyst: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. | Ensure the reaction is thoroughly degassed. Use a direct Pd(0) source like Pd₂(dba)₃.[17] | |
| Poor Solubility of Reactants: Inadequate solubility can hinder reaction kinetics. | Screen alternative solvents such as DMF or toluene.[19] | |
| Side Product Formation | Protodeboronation: The boronic acid can be cleaved before coupling.[19] | Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[18] |
| Homocoupling: Coupling of two boronic acid molecules. | Ensure the reaction is rigorously degassed to remove oxygen, which can promote homocoupling.[17][18] | |
| Dehalogenation: Reductive removal of the halogen from the starting material. | Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[17] | |
| Reaction Stalls | Catalyst Decomposition: The catalyst may degrade over time at elevated temperatures. | Consider a lower reaction temperature with a more active catalyst system or a shorter reaction time. |
Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful Suzuki coupling, especially with challenging substrates like aminopyridines.[17]
-
Palladium Source: While Pd(PPh₃)₄ is a common catalyst, it may not be effective for less reactive aryl chlorides and can lead to side reactions.[17][20] Pd(OAc)₂ or Pd₂(dba)₃ are often preferred precatalysts.[14]
-
Ligands: For electron-rich and potentially coordinating substrates, bulky and electron-rich phosphine ligands are generally more effective. Ligands like SPhos, XPhos, and RuPhos have shown excellent performance in coupling of heteroaryl halides.[15][18][21]
Base Selection
The base is critical for activating the boronic acid.[1]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[1]
-
Phosphates (K₃PO₄): Often provides higher yields, particularly with sterically hindered substrates or when using boronic esters.[1][20]
-
Fluorides (KF, CsF): Useful for base-sensitive substrates as they are less basic.[14][20]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 2-amino-5-chloro-6-arylpyridines. By carefully selecting the catalyst system, base, and reaction conditions, high yields of the desired product can be achieved with excellent selectivity for coupling at the C-Br bond. The protocol and troubleshooting guide provided herein offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 7. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. uwindsor.ca [uwindsor.ca]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Bromo-5-chloropyridin-2-amine in Organic Synthesis
Introduction: The Strategic Value of 6-Bromo-5-chloropyridin-2-amine
In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical development, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable and versatile intermediate.[1][2] Its utility stems from a unique confluence of structural features: a 2-aminopyridine core, which is a prevalent pharmacophore in numerous biologically active molecules, and two distinct halogen atoms—bromine and chlorine—that offer differential reactivity for sequential, site-selective functionalization.[3][4][5] This dual-halogenation allows chemists to construct complex molecular architectures through a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use as a strategic building block.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
| Property | Value | Reference(s) |
| CAS Number | 1004294-58-9 | [1][6] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2][7] |
| Molecular Weight | 207.46 g/mol | [1][8] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | ~304.2 °C at 760 mmHg | [7] |
| InChIKey | YRNODZRPIGNGMY-UHFFFAOYSA-N | [7] |
Safety and Handling:
This compound is considered a hazardous substance and must be handled with appropriate precautions.[8][9]
-
Hazard Identification: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][11][12] Work should be conducted in a well-ventilated fume hood.[13]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
-
Ingestion/Inhalation: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[10][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being more reactive towards oxidative addition) allows for selective and sequential functionalization, providing a powerful tool for building molecular diversity.
Buchwald-Hartwig Amination: Forging Critical C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds.[14][15] This reaction is instrumental in creating aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. Utilizing this compound allows for the selective introduction of an amine at the 6-position, leaving the C-Cl bond intact for subsequent transformations.[16]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1004294-58-9(this compound) | Kuujia.com [it.kuujia.com]
- 8. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-5-chloropyridin-2-amine in Kinase Inhibitor Development
Introduction: The Strategic Value of the Pyridin-2-amine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the designation of "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity.[1] The pyridine ring is a cornerstone of this concept, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[2][3] Within this class, the 2-aminopyridine motif is particularly prominent in the design of protein kinase inhibitors.[4] This is because the endocyclic pyridine nitrogen and the exocyclic amino group can form a bidentate hydrogen bond pattern with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine ring of ATP itself.[5]
6-Bromo-5-chloropyridin-2-amine is a highly valuable, albeit specialized, starting material for the construction of sophisticated kinase inhibitors. Its utility stems from the strategic arrangement of three key functional groups:
-
The 2-Amino Group: Serves as the primary anchor for hinge-binding, a critical determinant of inhibitor potency.
-
The 6-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7] It is generally more reactive than the chloro group, enabling selective and sequential functionalization.
-
The 5-Chloro Group: The chlorine atom provides a secondary site for modification, allowing for the introduction of further diversity to probe deeper pockets of the kinase active site or to modulate physicochemical properties. It can also contribute to favorable interactions within the binding pocket.
This guide provides an in-depth exploration of the application of this compound, detailing synthetic strategies, step-by-step experimental protocols, and the relevant biological context for the development of next-generation kinase inhibitors.
Synthetic Strategy: Sequential Cross-Coupling for Scaffold Elaboration
The differential reactivity of the halogen atoms on the pyridine ring is the cornerstone of a robust synthetic strategy. The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for a highly regioselective Suzuki-Miyaura coupling at the 6-position, followed by a subsequent functionalization at the 5-position, if desired. This sequential approach is critical for building molecular complexity in a controlled manner.
The general workflow involves an initial C-C bond formation to install a key aryl or heteroaryl moiety, followed by a C-N bond formation to introduce a side chain that can optimize potency, selectivity, or pharmacokinetic properties.
Experimental Protocols
The following protocols are generalized frameworks. Researchers must optimize conditions based on the specific substrates used. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid at the C6-Br position. This reaction is fundamental for installing the core aryl group that often occupies the interior of the ATP-binding pocket.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Ethyl acetate, Brine
Procedure:
-
To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Causality Check: The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, forming the active boronate species. Pd(PPh₃)₄ is a robust, pre-formed Pd(0) catalyst suitable for a wide range of substrates.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: The crude product should be purified by flash column chromatography on silica gel. The structure and purity of the resulting 6-aryl-5-chloropyridin-2-amine should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the subsequent C-N bond formation at the C5-Cl position of the intermediate synthesized in Protocol 1. This step is used to introduce a side chain that can improve target engagement or modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Materials:
-
6-Aryl-5-chloropyridin-2-amine (from Protocol 1) (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the 6-aryl-5-chloropyridin-2-amine, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Add the sodium tert-butoxide.
-
Causality Check: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine substrate without competing in the coupling reaction.[10] XPhos is a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition to the relatively inert C-Cl bond and facilitates the final reductive elimination step.[10]
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation: Purify the crude product by flash column chromatography. Characterize the final kinase inhibitor core scaffold by NMR and HRMS to confirm its identity and purity.
Biological Context: Targeting the MAPK/ERK Signaling Pathway
Many kinase inhibitors derived from pyridin-2-amine scaffolds target serine/threonine or tyrosine kinases that are critical components of oncogenic signaling pathways.[11][12] A prominent example is the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is frequently hyperactivated in various cancers, such as melanoma, due to mutations in kinases like BRAF.[13]
Inhibitors designed from scaffolds like this compound can be developed to target kinases within this cascade, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Data Presentation: Structure-Activity Relationship (SAR)
Once a library of compounds is synthesized, their biological activity is assessed to establish a structure-activity relationship (SAR). The goal is to understand how changes in the chemical structure affect the compound's potency against the target kinase. Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R¹ Group (at C6) | R² Group (at C5) | Target Kinase | IC₅₀ (nM) |
| SC-01 | 3-fluorophenyl | H (Cl retained) | BRAF V600E | 250 |
| SC-02 | 3-fluorophenyl | morpholino | BRAF V600E | 75 |
| SC-03 | 3-fluorophenyl | N-methylpiperazinyl | BRAF V600E | 22 |
| SC-04 | pyrazol-4-yl | N-methylpiperazinyl | BRAF V600E | 15 |
Table 1: Representative SAR data for a hypothetical series of inhibitors derived from the this compound scaffold. Data is for illustrative purposes.
This illustrative data suggests that introducing a basic amine, like N-methylpiperazine, at the C5 position significantly improves potency, potentially by forming additional interactions or improving solubility.
Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
To generate the data shown in Table 1, a robust in vitro assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Target kinase (e.g., recombinant human BRAF V600E)
-
Kinase-specific substrate peptide and ATP
-
Synthesized inhibitor compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in a source plate. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In the 384-well assay plate, add the kinase, substrate/ATP mix, and the diluted inhibitor compound. Include "no inhibitor" (positive control) and "no kinase" (background) wells.
-
Causality Check: The reaction buffer must contain appropriate divalent cations (usually Mg²⁺) as they are essential cofactors for the kinase's catalytic activity.
-
Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Self-Validation: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is a strategically designed building block that offers a reliable and flexible entry point for the synthesis of advanced kinase inhibitors. The differential reactivity of its two halogen atoms enables controlled, sequential functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By following the protocols outlined in this guide, researchers can efficiently generate libraries of novel 2-aminopyridine-based compounds for screening against various kinase targets, paving the way for the discovery of new therapeutic agents for cancer and other diseases.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromo-5-chloropyridin-2-amine as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological activities and unique physicochemical properties.[1] Among the myriad of starting materials, halogenated pyridines serve as exceptionally versatile building blocks. This guide focuses on 6-Bromo-5-chloropyridin-2-amine (CAS No: 1004294-58-9), a trifunctional scaffold offering multiple reaction sites for strategic elaboration into complex heterocyclic systems.[2]
The presence of a bromine atom at the 6-position, a chlorine atom at the 5-position, and an amino group at the 2-position allows for a range of regioselective transformations. This differential reactivity, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is typically more reactive than the C-Cl bond, enables sequential and controlled functionalization.[3] This document provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this compound in the synthesis of novel heterocyclic compounds.
Synthetic Strategies: A Multi-faceted Approach
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The following sections will detail key transformations at each site, providing a strategic roadmap for the synthesis of diverse heterocyclic architectures.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Br and C5-Cl Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization, typically with the more reactive C-Br bond reacting preferentially.[5]
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids.[4] By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively couple at either the C6 or C5 position.
-
Selective Coupling at the C6-Position: To achieve selective coupling at the more reactive C-Br bond, milder reaction conditions can be employed. This leaves the C-Cl bond intact for subsequent transformations.
-
Double Suzuki Coupling: By using a more active catalyst system and harsher conditions, it is possible to achieve a double Suzuki coupling, functionalizing both the C5 and C6 positions in a single step.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyridines.[6] These intermediates are valuable precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization. Similar to the Suzuki coupling, regioselective Sonogashira coupling at the C6-position is achievable under controlled conditions.[7][8]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction can be used to introduce a variety of nitrogen-containing substituents at the C6 and C5 positions, further expanding the molecular diversity accessible from this compound. Sequential and selective amination has been demonstrated for similar dihalo-heterocycles.[11][12]
Reactions Involving the 2-Amino Group
The 2-amino group serves as a key handle for the construction of fused heterocyclic rings through cyclization reactions.
Following functionalization at the C5 or C6 position, the 2-amino group can participate in intramolecular cyclization reactions to form a variety of fused bicyclic and tricyclic systems. For instance, after a Sonogashira coupling to introduce an alkyne at the C6 position, the 2-amino group can be induced to cyclize onto the alkyne, forming a pyrido[2,3-b]indole or a related heterocyclic core.
The 2-aminopyridine moiety is a classic precursor for the synthesis of fused pyrimidine and triazole rings, which are prevalent in many biologically active molecules.[13] Reactions with diketones, ketoesters, or other bifunctional reagents can lead to the formation of these important heterocyclic systems.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the selective coupling of an arylboronic acid at the C6-bromo position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane/water mixture.
-
Add the catalyst premix to the Schlenk flask.
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the flask and degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient oxidative addition of the aryl bromide and subsequent transmetalation and reductive elimination steps.
-
Base: K₃PO₄ is a commonly used base in Suzuki couplings, facilitating the transmetalation step by activating the boronic acid.[4]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[4]
Protocol 2: Sonogashira Coupling at the C6-Position
This protocol describes the coupling of a terminal alkyne at the C6-bromo position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 50-60 °C for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Co-catalyst: The use of copper(I) iodide as a co-catalyst is characteristic of the Sonogashira reaction and is believed to facilitate the reaction by forming a copper acetylide intermediate.[6]
-
Base: Triethylamine acts as both a base and a solvent in this reaction, neutralizing the hydrogen halide formed during the reaction.[6]
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
This protocol outlines the amination of the C6-bromo position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Purge the flask with argon or nitrogen.
-
To this, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).
-
Add anhydrous toluene via syringe, and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Isolate the final product after purification by chromatography.
Causality Behind Experimental Choices:
-
Ligand: Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the Buchwald-Hartwig catalytic cycle.[9][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[15]
Data Presentation
| Reaction Type | Position | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | C6-Br | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 70-95 |
| Sonogashira | C6-Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 50-60 | 65-90 |
| Buchwald-Hartwig | C6-Br | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 60-85 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: A Researcher's Guide to the N-arylation of 6-Bromo-5-chloropyridin-2-amine
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines in Medicinal Chemistry
The N-arylated 2-aminopyridine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The synthesis of these compounds, therefore, is of paramount importance to medicinal chemists. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for the construction of the critical C-N bond, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope.[1]
This guide provides a detailed experimental procedure for the N-arylation of 6-Bromo-5-chloropyridin-2-amine, a challenging substrate due to its electron-deficient nature and the presence of multiple halogen atoms. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering insights into the underlying catalytic cycle. Furthermore, this document will provide comprehensive protocols for reaction setup, monitoring, workup, purification, and characterization of the final product, along with a troubleshooting guide to address common experimental challenges.
Safety First: Handling Reagents and Reaction Conditions
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools, but they require careful handling of reagents and adherence to safety protocols.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents are crucial for the success of the reaction. Ensure solvents are properly dried and handled under inert conditions to prevent catalyst deactivation.
-
Pressure and Temperature: Some reactions may require elevated temperatures and can build up pressure, especially when using sealed reaction vessels. Use appropriate glassware and a blast shield. Reactions should be carefully monitored for any unexpected exotherms.[2][3][4][5][6]
The Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions and troubleshooting any issues.[1]
Caption: The Buchwald-Hartwig Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.
-
Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium amido complex. The choice of base is crucial to ensure efficient deprotonation without causing side reactions.
-
Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to promote this step.
Experimental Protocol: N-arylation of this compound
This protocol provides a general starting point for the N-arylation of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different arylating agents.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Arylating Agent (e.g., Arylboronic acid, Aryl halide) | ≥98% | Commercially Available | The choice of arylating agent will dictate the specific N-aryl substituent. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precursor. |
| XPhos | Ligand Grade | Commercially Available | A bulky, electron-rich phosphine ligand suitable for challenging substrates. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. |
| Anhydrous Toluene | DriSolv or similar | Commercially Available | Anhydrous conditions are critical. |
| Argon or Nitrogen Gas | High Purity | --- | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Schlenk flask or sealed reaction vial. |
| TLC plates, Solvents for chromatography | --- | --- | For reaction monitoring and purification. |
Step-by-Step Procedure
Caption: Experimental workflow for N-arylation.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the same flask, add this compound (1.0 mmol, 1.0 equiv) and the desired arylating agent (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Remove the flask from the glovebox (if used) and add anhydrous toluene (5 mL) via a syringe under a positive pressure of inert gas.
-
Degassing: It is good practice to degas the reaction mixture to remove any dissolved oxygen, which can deactivate the catalyst. This can be achieved by three cycles of freeze-pump-thaw or by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Seal the flask and heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylating agent.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Characterization and Data Analysis
The structure and purity of the final N-arylated product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on both the pyridine and the newly introduced aryl ring. The disappearance of the N-H proton signal from the starting amine and the appearance of a new N-H signal (if applicable) or changes in the aromatic region will confirm the reaction.
-
¹³C NMR: The carbon spectrum will show the signals corresponding to all carbon atoms in the final product.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to identify functional groups present in the molecule. Look for the characteristic N-H stretching vibration (if applicable) and aromatic C-H and C=C stretching bands.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Low reaction temperature | - Use fresh catalyst and ligands.- Ensure all glassware is dry and solvents are anhydrous.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF).[7]- Increase the reaction temperature. |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst deactivation- Presence of water | - Ensure a strictly inert atmosphere.- Use thoroughly dried reagents and solvents. |
| Difficulty in purification | - Close Rf values of product and starting materials/byproducts | - Optimize the solvent system for column chromatography.- Consider alternative purification techniques like preparative TLC or HPLC. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the N-arylation of this compound, providing access to a diverse range of N-aryl-2-aminopyridine derivatives. By understanding the underlying principles of the catalytic cycle and carefully controlling the reaction parameters, researchers can successfully synthesize these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the execution of this important transformation, and with careful optimization, it can be adapted to a wide array of arylating agents.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: Regioselective Reactions of 6-Bromo-5-chloropyridin-2-amine
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Bromo-5-chloropyridin-2-amine in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its dihalogenated structure, coupled with the directing influence of the amino group, presents a unique scaffold for introducing molecular diversity through regioselective cross-coupling reactions. The distinct electronic and steric environments of the C-6 (bromo) and C-5 (chloro) positions allow for controlled, stepwise functionalization, enabling the precise construction of target compounds. This guide provides a detailed exploration of the key regioselective reactions of this versatile intermediate, offering insights into reaction mechanisms, optimized protocols, and practical applications for drug discovery and development.
Understanding Regioselectivity in Dihalogenated Pyridines
The regioselectivity of cross-coupling reactions on dihalogenated pyridines is primarily governed by the relative reactivity of the carbon-halogen bonds.[2] Generally, the order of reactivity follows the trend: C-I > C-Br > C-Cl.[2] This intrinsic difference in bond dissociation energies often dictates the site of initial oxidative addition of the palladium catalyst. In the case of this compound, the C-Br bond at the C-6 position is more susceptible to oxidative addition than the C-Cl bond at the C-5 position.
Furthermore, the position of the halogen relative to the nitrogen atom in the pyridine ring plays a crucial role. Halides at the α-position (C-2 and C-6) are generally more reactive in palladium-catalyzed cross-couplings than those at more distal positions.[3] This is attributed to the electronic nature of the pyridine ring, where the C-2 and C-6 positions are more electron-deficient and the corresponding C-X bonds are weaker.[3] For this compound, both the bromo group at C-6 and the chloro group's proximity to the nitrogen influence the reactivity, though the C-Br bond's inherent lability is the dominant factor in many cross-coupling reactions.
Key Regioselective Cross-Coupling Reactions
This section details the application of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to this compound, with a focus on achieving high regioselectivity.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C-6 Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4] When applied to this compound, this reaction can be controlled to selectively form a new C-C bond at the C-6 position by targeting the more reactive C-Br bond.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] In the context of this compound, the palladium(0) catalyst preferentially undergoes oxidative addition into the C-Br bond at the C-6 position. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the 6-substituted product, regenerating the palladium(0) catalyst.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Key Parameters for Regioselective Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃, Pd(PPh₃)₄ | These catalyst systems are effective for coupling aryl bromides.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required for the transmetalation step.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | A mixture of organic solvent and water is often used to dissolve all reactants.[5] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction to completion.[5] |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Selective C-N Bond Formation at the C-6 Position
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[6] This reaction can be employed to selectively introduce a variety of amines at the C-6 position of this compound.
Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7] The selectivity for the C-6 position is again driven by the higher reactivity of the C-Br bond.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) to a Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture, followed by the addition of morpholine (1.2 equiv.).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Table 2: Key Parameters for Regioselective Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | Bulky, electron-rich phosphine ligands facilitate the catalytic cycle.[8] |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[8] |
| Temperature | 80-110 °C | Elevated temperatures are typically required for efficient coupling. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling: Selective C-C(sp) Bond Formation at the C-6 Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[10] This reaction can be regioselectively performed at the C-6 position of this compound.
Mechanism Insight: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[11] The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the final product.[10]
Experimental Protocol: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.).[12]
-
Degas the reaction mixture for an additional 5 minutes.
-
Add phenylacetylene (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature for 16 hours or until completion as indicated by TLC.[12]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Key Parameters for Regioselective Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | This dual catalyst system is standard for Sonogashira couplings.[12] |
| Base | Et₃N, Diisopropylamine | The amine base also often serves as the solvent.[10] |
| Solvent | THF, DMF | Anhydrous conditions are typically required.[11] |
| Temperature | Room Temperature to 60 °C | The reaction is often run under mild conditions.[10] |
General Workflow for a Cross-Coupling Reaction
Caption: General Cross-Coupling Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. By leveraging the inherent differences in reactivity between the C-Br and C-Cl bonds, and by carefully selecting reaction conditions, a high degree of regioselectivity can be achieved in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics and other valuable chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-chloropyridin-2-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-5-chloropyridin-2-amine. This valuable intermediate is a key building block in the development of various pharmaceutical and agrochemical agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent laboratory and industrial-scale synthesis involves the direct electrophilic bromination of 2-amino-5-chloropyridine.[3] The pyridine ring is activated towards electrophilic substitution by the strongly electron-donating amino group (-NH2). This directing group favors substitution at the positions ortho and para to it. In the case of 2-amino-5-chloropyridine, the 3- and 5-positions are activated. Since the 5-position is already occupied by a chloro group, the incoming electrophile (Br+) is directed to the 6-position (ortho to the amino group and meta to the chloro group).
Q2: What are the critical reaction parameters to control for a successful synthesis?
Success in this synthesis hinges on the precise control of several key parameters:
-
Temperature: The reaction is highly exothermic. Initial addition of the brominating agent must be performed at low temperatures (e.g., 0 °C) to prevent runaway reactions and minimize the formation of side products.[4]
-
Stoichiometry of Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of di-brominated impurities.[5] Careful control of the molar ratio is essential for achieving high selectivity.
-
Choice of Solvent: Dichloromethane (CH2Cl2) is a commonly used solvent as it is relatively inert and facilitates easy work-up.[4] Other solvents like acetonitrile have also been reported, particularly when using milder brominating agents like N-bromosuccinimide (NBS).[6]
-
Reaction Time: The reaction should be monitored by a suitable technique (TLC, LC-MS) to determine the point of completion. Allowing the reaction to proceed for too long can increase the likelihood of side product formation.
Q3: What is the primary side product of concern, and how is it formed?
The most common and difficult-to-remove impurity is the di-brominated product, 2-amino-3,6-dibromo-5-chloropyridine. The powerful activating effect of the amino group can sometimes overcome the deactivating effect of the existing halogens, leading to a second bromination at the 3-position. This is particularly problematic if the reaction temperature is too high or if an excess of the brominating agent is used.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Potential Causes & Solutions
-
Cause A: Inactive Brominating Agent.
-
Explanation: Liquid bromine can degrade over time, and solid reagents like N-bromosuccinimide (NBS) can decompose if not stored properly.
-
Solution: Use a fresh bottle of the brominating agent or purify the existing stock if necessary. For instance, NBS can be recrystallized from water.
-
-
Cause B: Poor Temperature Control.
-
Explanation: Adding the brominating agent too quickly or at a temperature above the recommended 0-5 °C can cause rapid decomposition of reagents or the formation of complex, unidentifiable side products.
-
Solution: Ensure the reaction vessel is adequately cooled in an ice bath. Add the brominating agent dropwise or portion-wise over an extended period to maintain a stable internal temperature.
-
-
Cause C: Incomplete Reaction.
-
Explanation: The reaction may require a period of warming to room temperature to proceed to completion after the initial cold addition.[4]
-
Solution: Monitor the reaction's progress using TLC or LC-MS. If a significant amount of starting material (2-amino-5-chloropyridine) remains after the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Problem 2: Significant Formation of Di-brominated Impurity
Potential Causes & Solutions
-
Cause A: Excess Brominating Agent.
-
Explanation: This is the most common reason for over-bromination. Even a small excess can lead to the formation of the di-bromo adduct.
-
Solution: Use a precise stoichiometry, typically 1.0 to 1.05 molar equivalents of the brominating agent relative to the 2-amino-5-chloropyridine starting material.
-
-
Cause B: Reaction Temperature is Too High.
-
Explanation: Higher temperatures provide the activation energy needed to overcome the barrier for the second bromination, reducing the selectivity of the reaction.
-
Solution: Strictly maintain a low temperature (0 °C) during the addition phase. Do not allow the reaction to warm prematurely.
-
Problem 3: Difficulties in Product Purification and Isolation
Potential Causes & Solutions
-
Cause A: Co-elution with Starting Material or Impurities.
-
Explanation: The product, starting material, and di-brominated impurity may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: This is often the most effective method for purification. Isopropanol has been reported as a suitable solvent for recrystallization.[4]
-
Optimize Chromatography: If chromatography is necessary, use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes).
-
Acid-Base Extraction: As the product is an amine, it can be selectively extracted into an acidic aqueous phase (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.
-
-
-
Cause B: Product is an Oil or Fails to Crystallize.
-
Explanation: The presence of residual solvent or impurities can inhibit crystallization.
-
Solution:
-
Ensure the crude product is completely dry and free of solvent by placing it under a high vacuum.
-
Attempt trituration with a non-polar solvent like hexanes or pentane to induce solidification.
-
If the product remains an oil, purification by column chromatography is the best alternative.
-
-
Data & Protocols
Table 1: Comparison of Bromination Conditions
| Parameter | Method 1 (Br₂) | Method 2 (NBS) |
| Starting Material | 2-amino-5-chloropyridine | 2-amino-5-chloropyridine |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.0 - 1.1 equivalents | 1.0 - 1.1 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetonitrile (MeCN) |
| Addition Temp. | 0 °C | 0 °C to Room Temp |
| Reaction Temp. | 25 °C | 25 °C to 60 °C |
| Key Advantage | Lower cost reagent | Easier to handle solid reagent, often higher selectivity |
| Reference | [4] | [6] |
Experimental Protocol: Synthesis via Electrophilic Bromination
Materials:
-
2-amino-5-chloropyridine (1.0 equiv)
-
Liquid Bromine (1.05 equiv)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine (e.g., 10.0 g, 77.8 mmol) in dichloromethane (80 mL).
-
Cool the flask in an ice bath to 0 °C.
-
In the dropping funnel, prepare a solution of liquid bromine (e.g., 4.1 mL, 81.7 mmol) in dichloromethane (20 mL).
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C).
-
Stir the reaction for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly adding 10% aqueous sodium hydroxide solution until the reddish-brown color of excess bromine disappears and the solution becomes basic (pH > 9).
-
Transfer the mixture to a separatory funnel. Wash the organic phase with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot isopropanol to afford this compound as a crystalline solid.[4]
Visual Workflow & Logic Diagrams
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for yield-related issues.
References
Technical Support Center: Purification of 6-Bromo-5-chloropyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of 6-Bromo-5-chloropyridin-2-amine. This document offers troubleshooting guides and frequently asked questions to address common challenges encountered during its purification, ensuring the attainment of high-purity material essential for downstream applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is generally a white to off-white solid.[1][2] Its purity is crucial for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Q2: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this compound likely involves the bromination of 2-amino-5-chloropyridine. Potential impurities include:
-
Unreacted 2-amino-5-chloropyridine: Incomplete bromination will leave the starting material in your crude product.
-
Di-brominated species: Over-bromination can lead to the formation of di-brominated pyridines, such as 2-amino-3,5-dibromopyridine, which can be challenging to separate due to similar polarities.[3][4]
-
Positional isomers: Depending on the reaction conditions, small amounts of other bromo-chloro-pyridin-2-amine isomers may be formed.
-
Residual reagents and solvents: Reagents like N-Bromosuccinimide (NBS) and solvents from the reaction and workup may also be present.[5]
Q3: What are the primary purification techniques for this compound?
The most effective purification methods for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Flash Column Chromatography: A versatile technique for separating compounds with different polarities.
-
Acid-Base Extraction: Useful for removing unreacted basic starting materials or byproducts.
-
Scavenger Resins: A modern approach for selectively removing specific impurities, such as excess amines.[6]
Q4: How can I assess the purity of my final product?
Purity should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity and detect impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or impurities.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Product loss during transfers: Multiple transfer steps can lead to significant material loss. - Decomposition on silica gel: The acidic nature of silica gel can degrade sensitive compounds. - Product is partially soluble in the recrystallization solvent at low temperature. | - Minimize the number of transfers. - Neutralize the silica gel with triethylamine (0.1-1% in the eluent) before use. - For recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Co-elution of Impurities in Column Chromatography | - Similar polarity of the product and impurity: This is common with over-brominated byproducts. - Inappropriate solvent system. | - Use a shallower solvent gradient during elution to improve separation. - Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A common mobile phase is a gradient of petroleum ether and ethyl acetate.[9] - Consider using a different stationary phase, such as alumina. |
| Peak Tailing in HPLC or Flash Chromatography | - Interaction of the basic amine with acidic silanol groups on the silica stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1%), to the mobile phase to mask the active sites on the silica. |
| Product Fails to Crystallize (Oils Out) | - The solution is supersaturated, or the cooling process is too rapid. - Presence of impurities that inhibit crystallization. | - Add a small amount of additional hot solvent until the oil dissolves completely, then allow for very slow cooling. - Try scratching the inside of the flask with a glass rod to induce crystallization. - If the product remains an oil, purification by column chromatography may be necessary before attempting recrystallization again. |
| Colored Impurities in the Final Product | - Formation of colored byproducts during the synthesis. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
III. Experimental Protocols
Protocol 1: Recrystallization
This method is suitable for purifying solid this compound with minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aminopyridines include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent dropwise if necessary until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
This is the most versatile method for purifying larger quantities of the product or for separating impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal solvent system using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. For basic compounds like this compound, adding 0.1-1% triethylamine to the mobile phase can prevent peak tailing.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
This technique is particularly useful for removing unreacted 2-amino-5-chloropyridine or other basic impurities.
Materials:
-
Crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the acidic wash if necessary.
-
Neutralization (optional): If the desired product has some acidity, it may also be extracted into the aqueous layer. In this case, the organic layer would be washed with a dilute base to remove acidic impurities.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
IV. Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting common column chromatography issues.
V. References
-
BenchChem. (2025). How to remove unreacted 2-aminopyridine from product. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-amino-5-bromopyridine from 2-amino-3,5-dibromopyridine Impurity. --INVALID-LINK--
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Wikipedia. (n.d.). Scavenger resin. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--
-
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. --INVALID-LINK--
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5.
-
Pharmaffiliates. (n.d.). This compound. --INVALID-LINK--
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. --INVALID-LINK--
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh.
-
Ates, H., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, bmaa100.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. heteroletters.org [heteroletters.org]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 9. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-5-chloropyridin-2-amine Substitutions
Welcome to the technical support center for optimizing substitution reactions involving 6-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.
Section 1: Understanding the Reactivity of this compound
Q1: Which halogen is more reactive in this compound, and why?
A1: In this compound, the bromine at the 6-position is significantly more reactive than the chlorine at the 5-position in palladium-catalyzed cross-coupling reactions. This chemoselectivity is governed by the relative bond strengths of the C-Br and C-Cl bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1]
For nucleophilic aromatic substitution (SNAr) reactions, the situation is more nuanced. While the 6-position is activated by the ring nitrogen, the inherent reactivity difference between halogens as leaving groups (generally F > Cl > Br > I in SNAr) can play a role.[2][3] However, in palladium-catalyzed reactions, the C-Br bond's lability dominates.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for derivatizing this compound. However, success hinges on the careful selection of reaction parameters.
Q2: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. What are the most likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Choice: The aminopyridine moiety can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands can mitigate this. For electron-rich substrates, ligands like SPhos and XPhos are often more effective than traditional ligands like PPh₃.[4] Consider using pre-formed palladium catalysts which can be more active and reproducible.[5][6]
-
Base Selection: The base is critical for the transmetalation step. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. Inorganic bases are commonly used in aqueous solvent mixtures.
-
Solvent System: Ensure that all reactants are sufficiently soluble. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common for Suzuki couplings. If solubility is an issue, consider a solvent like DMF. The choice of solvent can also influence the basicity of the system.[7]
-
Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction mixture and solvent are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon) for an extended period.
-
Reaction Temperature: While many Suzuki couplings require heating, excessive temperatures can lead to catalyst decomposition or side reactions. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase to 100-110 °C may be beneficial.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / SPhos | Bulky, electron-rich ligands are often superior for this substrate.[4] |
| Catalyst Loading | 1-5 mol% Pd, Ligand:Pd ratio of 2:1 | Higher loadings may be needed for challenging substrates.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a good starting point for heteroaromatic couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Ensure adequate degassing. |
| Temperature | 90-110 °C | Monitor for potential decomposition at higher temperatures. |
Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amide intermediate.[9] Several factors can be adjusted to favor the desired C-N bond formation.
Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination
Caption: Strategies to minimize hydrodehalogenation.
Detailed Optimization Strategies:
-
Ligand Selection: The choice of ligand is paramount. Ligands that are known to accelerate the rate of reductive elimination relative to β-hydride elimination are preferred. Highly hindered biarylphosphine ligands, such as BrettPhos, have been specifically designed to promote the amination of hindered primary amines and can be effective in suppressing hydrodehalogenation.[10][11]
-
Base Modification: Strong, sterically hindered bases like LiHMDS or NaOtBu are commonly used but can sometimes promote side reactions. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may disfavor the hydrodehalogenation pathway.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like toluene, 1,4-dioxane, or THF.[11] Protic solvents should be avoided as they can be a source of protons for the hydrodehalogenation process.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ / BrettPhos or Pd(OAc)₂ / RuPhos | Ligands designed for challenging aminations are a good first choice.[12] |
| Catalyst Loading | 1-4 mol% Pd, Ligand:Pd ratio of 1.5-2:1 | Pre-catalysts can also be highly effective.[12] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) | The choice of base can be critical for success.[13] |
| Solvent | Toluene or 1,4-Dioxane | Ensure the solvent is anhydrous. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is slow. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: I want to perform a nucleophilic aromatic substitution on the chlorine at the 5-position. Is this feasible, and how can I promote it?
A4: Achieving selective SNAr at the 5-position (C-Cl) in the presence of a more labile C-Br bond at the 6-position is challenging but can be approached under specific conditions, typically avoiding palladium catalysis. The pyridine nitrogen activates the positions ortho and para to it (2-, 4-, and 6-positions) towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[13][14] The 5-position (meta to the nitrogen) is significantly less activated.
To favor substitution at the 5-position, one would need to first replace the more reactive bromine at the 6-position. A sequential reaction strategy is the most logical approach.
Proposed Sequential Functionalization Strategy
-
Step 1: Palladium-Catalyzed Substitution at the 6-Position: React this compound with your desired nucleophile (e.g., an amine for Buchwald-Hartwig, or a boronic acid for Suzuki) under optimized palladium-catalyzed conditions. This will selectively functionalize the 6-position.
-
Step 2: Nucleophilic Aromatic Substitution at the 5-Position: The resulting 6-substituted-5-chloropyridin-2-amine can then be subjected to SNAr conditions. To achieve this, you will likely need:
-
A strong nucleophile.
-
High reaction temperatures.
-
A polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer intermediate.
-
It is important to note that direct SNAr on the C-Cl bond at the 5-position without prior reaction at the 6-position is generally not a viable strategy due to the much higher reactivity of the C-Br bond in cross-coupling and the poor activation of the 5-position for SNAr.
Section 4: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
In a glovebox, charge a Schlenk flask with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BrettPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add this compound (1.0 mmol) and the desired amine (1.2 equivalents).
-
Remove the flask from the glovebox and add anhydrous, degassed toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability and degradation of 6-Bromo-5-chloropyridin-2-amine under reaction conditions
Welcome to the technical support center for 6-Bromo-5-chloropyridin-2-amine (CAS 1004294-58-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and successful application of this compound in your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its two distinct halogen atoms that allow for selective functionalization.[1][2] The bromine at the 6-position and chlorine at the 5-position, coupled with the activating amino group at the 2-position, create a nuanced reactivity profile. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, enabling sequential modifications. However, this reactivity also presents stability challenges, leading to potential degradation and side-product formation under various reaction conditions. This guide will help you anticipate and mitigate these issues.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses common problems encountered during reactions involving this compound. Each issue is presented in a question-and-answer format, followed by a logical workflow to diagnose and resolve the problem.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving low to no yield of the desired product. What are the likely causes and how can I fix it?
A: Low yields in palladium-catalyzed cross-coupling reactions are often multifactorial. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Expert Insights:
-
Ligand Choice is Critical: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base Sensitivity: The amino group on the pyridine ring can influence the molecule's sensitivity to strong bases. In some cases, a milder base like K3PO4 may be preferable to stronger bases like NaOtBu to prevent side reactions.[4]
-
Chemoselectivity: To favor coupling at the more reactive C-Br bond, milder reaction conditions can be employed. Higher temperatures may be required for subsequent coupling at the C-Cl position.[5]
Issue 2: Formation of Dehalogenated Byproducts
Q: I am observing significant amounts of 5-chloro-pyridin-2-amine (hydrodebromination) or 6-bromo-pyridin-2-amine (hydrodechlorination) in my reaction mixture. Why is this happening and how can I prevent it?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed processes, where a hydrogen atom replaces the halogen.[6] This can be promoted by certain hydride sources in the reaction mixture or by specific catalytic pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation side reactions.
Expert Insights:
-
Copper catalysts, sometimes used in conjunction with or as an alternative to palladium, can also promote dehalogenation, particularly under certain conditions like those found in the Dow-Phenol process.[7]
-
Photocatalytic conditions can also lead to dehalogenation, especially with copper(I) complexes.[8] Ensure your reaction setup is shielded from ambient light unless photochemistry is intended.
Issue 3: Unexpected Formation of Hydroxylated or Aminated Byproducts
Q: My reaction is producing 6-bromo-5-hydroxy-pyridin-2-amine or other substituted pyridones. What is the cause?
A: The presence of nucleophiles like water or excess amine, especially under basic conditions and elevated temperatures, can lead to nucleophilic aromatic substitution (SNAr) reactions, displacing one of the halogens.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr side reactions.
Expert Insights:
-
The hydrolysis of halopyridines can be pH-dependent. Acidic conditions can also facilitate hydrolysis of α-halogenated pyridine compounds.[9] Careful control of pH is essential.
-
The position of the halogen influences its lability in SNAr reactions. Halogens at the 2- and 6-positions of the pyridine ring are generally more activated towards nucleophilic attack due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[10]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1][2]
Q2: What is the general order of reactivity for the two halogen atoms? A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[11] This allows for selective functionalization at the 6-position while leaving the 5-position available for subsequent reactions. This reactivity order is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[11]
Q3: Can this compound undergo self-coupling or homocoupling? A3: Yes, under certain cross-coupling conditions, particularly if the transmetalation step with the desired coupling partner is slow, homocoupling of the aryl halide can occur to form a bipyridine species. This can often be minimized by careful control of stoichiometry and the choice of catalyst and ligand.
Q4: Are there any known thermal stability issues with this compound? A4: While specific thermal hazard data for this exact compound is not widely published, substituted pyridines, especially those with certain functional groups like oximes, can exhibit thermal instability. It is always prudent to perform a thermal hazard assessment (e.g., using DSC) before scaling up reactions, especially those run at elevated temperatures.
Q5: How does pH affect the stability of this compound? A5: The stability can be pH-sensitive. Strongly acidic or basic conditions can promote hydrolysis of the halogen substituents.[9][12] The amino group can be protonated under acidic conditions, which can alter the electronic properties and reactivity of the pyridine ring. It is crucial to control the pH, especially during aqueous workups, to avoid degradation.[13]
Experimental Protocols
Protocol 1: Control Experiment for Stability Assessment
This protocol helps determine if the starting material is degrading under the planned reaction conditions, independent of the coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Base (e.g., K2CO3, 1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane, 0.1 M concentration)
-
Internal standard (e.g., Dodecane)
-
Oven-dried Schlenk flask with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the chosen base, and the internal standard.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the target temperature of your planned cross-coupling reaction.
-
Take aliquots of the reaction mixture at regular intervals (e.g., 1h, 4h, 12h) via syringe.
-
Quench the aliquots with a buffer solution (e.g., pH 7 phosphate buffer) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to quantify the amount of remaining starting material and identify any degradation products.
Protocol 2: General Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a starting point for the selective functionalization of the 6-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95°C and stir.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | Common, effective catalysts for Suzuki couplings. |
| Ligand | SPhos, XPhos, P(t-Bu)3 | Bulky, electron-rich ligands often improve yields.[14] |
| Base | K2CO3, K3PO4, Cs2CO3 | Activates the boronic acid for transmetalation.[14] |
| Solvent | Dioxane, Toluene, DMF (anhydrous) | Aprotic polar solvents are generally effective.[15] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential degradation. |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
handling and storage recommendations for 6-Bromo-5-chloropyridin-2-amine to prevent decomposition
Technical Support Center: 6-Bromo-5-chloropyridin-2-amine
A Guide to Optimal Handling, Storage, and Troubleshooting for Preventing Decomposition
Welcome to the dedicated support guide for this compound (CAS No. 1004294-58-9). This resource is designed for researchers, scientists, and drug development professionals who utilize this key heterocyclic building block. The inherent reactivity of the amino and halogen functionalities on the pyridine ring, which makes this compound a valuable synthetic intermediate, also renders it susceptible to decomposition if not handled and stored correctly.[1][2] This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your material, safeguarding the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is the primary cause of decomposition for this compound?
A1: The decomposition of this compound is primarily driven by three factors: temperature, atmospheric exposure (oxygen and moisture), and light. The aminopyridine structure is susceptible to oxidation, while the carbon-halogen bonds can be labile under certain conditions. Elevated temperatures accelerate these degradation pathways, leading to the formation of impurities and the release of hazardous gases such as nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[3][4]
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. The cornerstone of proper storage is refrigeration in an inert, dry atmosphere.
Q3: The Safety Data Sheet (SDS) lists "Strong oxidizing agents" as incompatible. What specific reagents should be avoided?
A3: The amino group on the pyridine ring is susceptible to oxidation. Therefore, you must avoid storing or handling this compound near strong oxidizing agents.[3][4][5] This includes, but is not limited to:
-
Nitrates and perchlorates
-
Halogens (e.g., chlorine, bromine)
-
Peroxides (e.g., hydrogen peroxide)
-
Permanganates (e.g., potassium permanganate)
-
Chromium-based oxidants (e.g., chromic acid)
Contact with these substances can lead to vigorous, potentially hazardous reactions and complete degradation of the material.
Q4: My sample is specified as a "White to off-white solid." What does a change in color to yellow or brown signify?
A4: A noticeable change in color is a primary visual indicator of decomposition. The formation of colored impurities often results from oxidation of the amine functionality or other complex degradation reactions. If you observe a significant color change, it is highly recommended to verify the purity of the material using an analytical technique such as NMR or LC-MS before use. For critical applications, using a new, uncompromised lot is the safest approach.
Data & Protocols
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Expert Insight |
| Storage Temperature | 2–8°C Refrigerator[1][6][7] | Reduces the kinetic rate of potential decomposition reactions. Avoid freezing, as this can introduce moisture through condensation cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amine group is susceptible to oxidation. Displacing air with an inert gas minimizes this risk, especially for long-term storage. |
| Container | Tightly sealed, amber glass bottle | Amber glass protects the compound from light exposure, which can catalyze degradation. A tight seal prevents moisture and oxygen ingress.[8] |
| Handling Environment | Well-ventilated area or fume hood[3] | Prevents inhalation of fine dust and protects the user from potential off-gassing of HBr/HCl in case of localized degradation. |
| Incompatible Materials | Strong oxidizing agents[3][4] | Prevents exothermic and hazardous reactions that degrade the compound. |
| Signs of Decomposition | Color change (yellowing/browning), clumping (due to moisture), acrid smell | Visual and olfactory cues that indicate the material's integrity may be compromised. |
Experimental Protocol: Aliquoting and Long-Term Storage
This protocol ensures that the primary stock of the material remains pristine while providing readily accessible working aliquots.
-
Preparation: Move the sealed primary container from the 2-8°C refrigerator to a desiccator at room temperature for at least 1-2 hours. This prevents condensation from forming on the cold container when opened.
-
Inert Environment: Perform all manipulations within a glove box or glove bag filled with nitrogen or argon. If unavailable, work quickly in a fume hood, minimizing exposure time.
-
Aliquoting: Open the primary container and quickly weigh the desired amounts into smaller, pre-labeled amber glass vials suitable for single or short-term use.
-
Inerting Vials: Backfill each new aliquot vial with nitrogen or argon, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an extra barrier against moisture.
-
Storage: Immediately return the primary container and the newly created aliquots to the 2-8°C refrigerator.
-
Documentation: Log the date of aliquoting and the number of aliquots created. Use a "first-in, first-out" system for the aliquots.
Visualization: Recommended Handling Workflow
The following diagram illustrates the validated workflow for receiving and storing this compound to maintain chemical integrity.
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected, and I suspect the reagent is the cause.
-
Underlying Cause: The most probable cause is the degradation of your this compound, leading to a lower effective concentration of the active reagent. This is a direct consequence of improper storage, particularly prolonged exposure to ambient temperature and air.
-
Self-Validating Protocol:
-
Purity Verification: Before use, acquire a proton NMR spectrum of your reagent. Compare it to the reference spectrum from the supplier's Certificate of Analysis (CoA) or a trusted database. Look for the appearance of new peaks or changes in integration ratios that would indicate impurity formation.
-
Control Experiment: If possible, run the reaction with a newly purchased, unopened bottle of the reagent under identical conditions. A successful outcome with the new material will validate that the old stock has degraded.
-
Preventative Action: Strictly adhere to the aliquoting and storage protocol described above to prevent the degradation of new stock material.
-
Problem 2: I observe significant "tarring" or a complex mixture of byproducts in my reaction.
-
Underlying Cause: While reaction conditions are a major factor, using a degraded starting material can introduce reactive impurities that initiate polymerization or side reactions. Halogenated pyridines, when partially degraded, can sometimes undergo complex reactions like "halogen dance" rearrangements under basic or organometallic conditions, leading to unexpected products.[9]
-
Troubleshooting Steps:
-
Analyze Starting Material: Use LC-MS to analyze your stock of this compound. This can reveal the presence of low-level impurities not easily visible by NMR.
-
Purify the Reagent: If impurities are detected and a new bottle is not an option, consider recrystallization. However, this should be approached with caution, and the purified material must be thoroughly characterized before use.
-
Review Storage History: Investigate the storage history of the reagent. Was it left on the bench for an extended period? Was the cap properly sealed? Identifying lapses in protocol can prevent future occurrences.
-
Visualization: Potential Decomposition Pathways
This diagram illustrates the environmental factors that can lead to the degradation of the compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-Bromo-2-chloro-5-aminopyridine Manufacturer & Supplier China | Properties, Safety, Applications, Price [pipzine-chem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Reactions with 6-Bromo-5-chloropyridin-2-amine
Welcome to the technical support center for 6-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging building block. As a di-halogenated aminopyridine, its unique electronic and steric properties present specific hurdles in synthetic scale-up. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Foundational Knowledge: Physicochemical Properties & Safety
Before initiating any reaction, a thorough understanding of the substrate's properties and safety requirements is paramount.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-6-bromo-5-chloropyridine |
| CAS Number | 1004294-58-9[1][2] |
| Molecular Formula | C₅H₄BrClN₂[1] |
| Molecular Weight | 207.45 g/mol [1] |
| Appearance | Off-white to light yellow crystalline solid |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood. According to the Globally Harmonized System (GHS), its hazard classifications include:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H318: Causes serious eye damage[4]
-
H335: May cause respiratory irritation[4]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[3][5]
Core Concept: Understanding Differential Reactivity
The primary challenge in using this compound is controlling the regioselectivity of cross-coupling reactions. The two halogen atoms, bromine and chlorine, have different reactivities.
-
The C-Br vs. C-Cl Bond: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The bond dissociation energy of the carbon-halogen bond is a key factor. The general reactivity trend is C-I > C-Br > C-Cl .[6][7] This inherent difference is the cornerstone of achieving selective functionalization at the C-6 (bromo) position while leaving the C-5 (chloro) position intact.[7]
-
The Amino Group (-NH₂): The 2-amino group is a strong electron-donating group that can influence the electronic properties of the pyridine ring. Critically, it can also act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes inhibit or poison the catalyst, leading to lower yields or failed reactions.[8][9]
Troubleshooting & FAQs for Scale-Up
This section addresses common problems encountered during the scale-up of reactions involving this compound.
Section 3.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8][10] However, challenges can arise with this substrate.
Q1: My Suzuki coupling is sluggish or fails to go to completion, with significant starting material remaining. What are the most common causes?
A1: This is a frequent issue, often related to catalyst activity and reaction conditions.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich, potentially coordinating substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.[8][9]
-
Palladium Precursor: Use air-stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These promote the crucial oxidative addition and reductive elimination steps.[11] Excellent choices include SPhos, XPhos, or RuPhos .
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Standard Choice: Potassium phosphate (K₃PO₄) is often effective and is a good starting point.[12]
-
Stronger Bases: For more challenging couplings, Cesium carbonate (Cs₂CO₃) can be more effective.
-
-
Solvent System: A mixture of an organic solvent and water is typical.
-
Common Systems: 1,4-dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio) are widely used.[8] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Catalyst Inhibition: The 2-amino group can coordinate to the palladium center, effectively sequestering the catalyst. If you suspect this is happening, increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) or switching to a more sterically hindered ligand can help mitigate this effect.
Q2: I'm observing significant hydrodehalogenation (replacement of -Br with -H) and/or boronic acid homocoupling. How can I suppress these side reactions?
A2: These side reactions point to issues with the catalytic cycle's efficiency or the stability of your reagents.
-
Protodeborylation: This is the reaction of the boronic acid with trace water to regenerate the corresponding arene. To minimize this, use high-purity boronic acid and ensure your solvents are anhydrous if running a water-free protocol.[11]
-
Homocoupling: This side product arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. Ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Slow addition of the boronic acid can also help.[11]
-
Hydrodehalogenation: This occurs when the catalytic cycle is interrupted, leading to the reduction of the C-Br bond. This can be caused by catalyst decomposition or the presence of water. Using robust ligands and strictly anhydrous/degassed conditions is key.[13]
Q3: Is it necessary to protect the 2-amino group before performing the Suzuki coupling?
A3: While many Suzuki couplings on aminopyridines can proceed without protection, it is a strategy worth considering, especially during scale-up.[14]
-
Pros of Protection: Protecting the amine (e.g., as an acetamide) prevents its coordination to the palladium catalyst, which can lead to cleaner reactions and more consistent yields.[8] This removes a major variable and can simplify troubleshooting.
-
Cons of Protection: It adds two steps to the synthetic sequence (protection and deprotection), which increases cost and reduces overall process efficiency.
-
Recommendation: For initial lab-scale experiments, attempt the reaction without protection. If you encounter persistent issues with low conversion or catalyst deactivation, a protection strategy is a logical next step.
Section 3.2: Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation.[15][16][17] Given that the substrate is already an amine, this reaction would typically be performed on the C-Br or C-Cl bond with a different amine nucleophile.
Q1: My Buchwald-Hartwig amination at the C-Br position is failing. What are the key parameters to investigate?
A1: The success of this reaction is highly dependent on the catalyst-ligand-base combination. Aryl chlorides are significantly less reactive than aryl bromides in this transformation.[13][18]
-
Catalyst and Ligand: This is the most critical factor. The oxidative addition of the C-Br bond is often the rate-limiting step.
-
Ligands: Use highly active, sterically hindered biarylphosphine ligands. BrettPhos, RuPhos, and DavePhos are specifically designed for challenging C-N couplings and are excellent choices.[13]
-
Precatalysts: Using modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) is highly recommended. They form the active Pd(0) species cleanly and efficiently, leading to more reproducible results than sources like Pd(OAc)₂.[13]
-
-
Base: A strong, non-nucleophilic base is required.
-
Gold Standard: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[13]
-
Alternative: If your substrate is sensitive to NaOtBu, lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative.
-
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition.[13]
Section 3.3: Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[19][20][21]
Q1: What are the best practices for achieving a selective and high-yielding Sonogashira coupling at the C-Br position?
A1: The Sonogashira reaction relies on a dual-catalyst system and careful control of conditions.
-
Catalyst System: The reaction is co-catalyzed by palladium and copper.
-
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are standard choices.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the catalytic cycle. Use a loading of 5-10 mol%.
-
-
Base and Solvent: A strong amine base is required, which often doubles as the solvent.
-
Common Choices: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[7]
-
-
Atmosphere: This reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). It is absolutely critical to maintain a strictly inert (Argon or Nitrogen) atmosphere throughout the reaction.[7]
Q2: My reaction mixture is turning black and crashing out, and I'm getting low yields. What is happening?
A2: This is a classic sign of palladium catalyst decomposition to form palladium black, which is catalytically inactive.
-
Causes: This is often caused by excessively high temperatures or the presence of oxygen. The amine substrate itself can sometimes promote decomposition.
-
Solutions:
-
Temperature Control: Do not overheat the reaction. Start at room temperature and gently warm if necessary. Many Sonogashira couplings proceed efficiently at temperatures between 25-60 °C.
-
Inert Atmosphere: Re-check your inert atmosphere setup. Ensure all reagents and solvents were properly degassed before use.
-
Ligand Stabilization: While often run "ligandless" (relying on PPh₃ from the precursor), adding a slight excess of PPh₃ can sometimes help stabilize the Pd(0) intermediate and prevent decomposition.
-
Standardized Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required for specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-dioxane and Water (4:1 v/v)
-
Schlenk flask or jacketed reactor, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination at the C-6 Position
This protocol describes the amination of the C-Br bond with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or jacketed reactor, inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the RuPhos Pd G3 precatalyst (0.02 equiv) and NaOtBu (1.5 equiv) to an oven-dried Schlenk flask.
-
Add the this compound (1.0 equiv).
-
Seal the flask, remove from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Add the secondary amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Workflow: Failed Suzuki Coupling
This decision tree provides a logical path for diagnosing a failed Suzuki coupling reaction.
Caption: Decision tree for troubleshooting a failed Suzuki reaction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1004294-58-9|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. scirp.org [scirp.org]
- 20. mdpi.com [mdpi.com]
- 21. scirp.org [scirp.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 6-Bromo-5-chloropyridin-2-amine
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 6-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this difunctionalized pyridine building block in modern synthetic chemistry. Here, we provide in-depth technical guidance, troubleshooting advice, and optimized protocols to ensure the success of your experiments.
The unique structure of this compound presents both opportunities and challenges in cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) allows for selective and sequential functionalization, a valuable tool in constructing complex molecular architectures. However, the 2-amino group and the inherent electronic properties of the pyridine ring can influence catalyst activity and reaction outcomes. This guide will equip you with the knowledge to make informed decisions for efficient and selective transformations.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the bromine at the 6-position or the chlorine at the 5-position?
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[1] Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 5-position. This difference in reactivity allows for selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Q2: How does the 2-amino group affect the efficiency of the cross-coupling reaction?
The 2-amino group, being a Lewis base, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3] This is a common challenge with aminopyridine substrates. To mitigate this, the use of bulky phosphine ligands is often recommended. These ligands can shield the palladium center, preventing the coordination of the pyridine nitrogen and the amino group.[3] In some cases, protection of the amino group may be considered, although this adds extra steps to the synthetic route.[4]
Q3: What are the primary types of cross-coupling reactions I can perform with this compound?
This substrate is well-suited for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[6][7]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]
The choice of reaction will depend on the desired final product. By carefully selecting the catalyst system and reaction conditions, you can achieve high yields and selectivity for each of these transformations.
Catalyst and Ligand Selection Guide
The success of any cross-coupling reaction hinges on the judicious selection of the palladium catalyst and the accompanying phosphine ligand. The ligand plays a crucial role in stabilizing the active palladium species, promoting the desired catalytic cycle, and influencing the reaction's scope and efficiency.[10]
For Suzuki-Miyaura Coupling:
For the Suzuki-Miyaura coupling of this compound, especially when targeting the more reactive C-Br bond, a robust catalyst system capable of overcoming potential inhibition by the amino group is essential.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 | Bulky, electron-rich biarylphosphine ligands are highly effective for challenging substrates like aminopyridines.[3][11] |
| Pd(PPh₃)₄ | - | K₃PO₄, Na₂CO₃ | DME/H₂O, Toluene/H₂O | 80-100 | A classic catalyst, but may be less effective for this specific substrate due to potential catalyst inhibition.[5] |
| XPhos Pd G2/G3 | - | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, THF | RT-100 | Pre-formed catalysts offer convenience and high activity, often allowing for lower catalyst loadings and milder conditions.[12] |
For Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the introduction of a wide variety of amines at the 6-position. The choice of ligand is critical and often depends on the nature of the amine coupling partner (primary, secondary, etc.).[6][7]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | 80-110 | The choice of a strong, non-nucleophilic base is crucial.[1] Bulky biarylphosphine ligands are generally preferred.[13][14] |
| [Pd(allyl)Cl]₂ | t-BuBrettPhos, TrixiePhos | LiHMDS, NaOtBu | THF, Toluene | RT-100 | These systems have shown high efficacy for a broad range of amines, including primary and secondary amines.[13][15] |
For Sonogashira Coupling:
The Sonogashira coupling provides a direct route to alkynylated pyridines. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8][9]
| Catalyst/Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N, i-Pr₂NH | DMF, THF | RT-80 | The classic Sonogashira conditions. The amine base often serves as both the base and a co-solvent.[1] | | Pd(OAc)₂ | CuI | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | 1,4-Dioxane, Acetonitrile | 50-100 | Modern catalyst systems can offer improved yields and broader substrate scope. | | Copper-Free Conditions | - | Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligand | Et₃N, Piperidine | DMF, Toluene | 60-100 | Copper-free protocols can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[16] |
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This troubleshooting guide addresses common issues encountered during the cross-coupling reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 6-Bromo-5-chloropyridin-2-amine and Its Isomers
Introduction: Navigating the Nuances of Dihalogenated Pyridines
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks.[1][2] Among these, dihalogenated aminopyridines offer a rich platform for diversification, enabling the introduction of molecular complexity through a variety of transformations. 6-Bromo-5-chloropyridin-2-amine is a key intermediate, valued for its two distinct halogen handles which can be selectively functionalized.[1][2]
However, the reactivity of this scaffold is not an isolated case. Its constitutional isomers, which differ only in the placement of the bromo, chloro, and amino substituents, exhibit profoundly different chemical behaviors. Understanding these differences is not merely an academic exercise; it is critical for rational synthesis design, process optimization, and the avoidance of costly trial-and-error experimentation.
This guide provides an in-depth comparison of the reactivity between this compound and its key isomers. We will dissect the fundamental electronic and steric principles governing their behavior and provide field-proven experimental protocols and comparative data for key synthetic transformations, including Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) reactions.
The Isomeric Landscape: Structure Dictates Function
The reactivity of a substituted pyridine is dictated by the interplay of its substituents' electronic properties and their positions relative to the electron-deficient nitrogen atom.[3] Let's consider our primary compound and its key isomers:
| Compound Name | Structure | CAS Number |
| This compound | 1004294-58-9[4][5] | |
| 5-Bromo-6-chloropyridin-2-amine | 358672-65-8[6] | |
| 3-Bromo-5-chloropyridin-2-amine | 26163-03-1[7] | |
| 3-Bromo-4-chloropyridin-2-amine | 221297-82-1[8] |
These subtle structural shifts lead to significant differences in reactivity, which we will explore in the context of two major classes of reactions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for their ability to form C-C and C-N bonds, respectively.[9][10][11] The success of these reactions with dihalopyridines hinges on the selective oxidative addition of the palladium catalyst to one of the carbon-halogen bonds.
Theoretical Underpinnings: The C-Br vs. C-Cl Selectivity
The fundamental principle governing selectivity in these reactions is the relative bond strength and reactivity of the aryl halides, which generally follows the order: C-I > C-Br > C-Cl > C-F .[12] This established trend predicts that a palladium catalyst will preferentially undergo oxidative addition into the weaker Carbon-Bromine bond over the stronger Carbon-Chlorine bond.
This inherent reactivity difference allows for sequential, selective functionalization. One can first perform a cross-coupling reaction at the C-Br position under relatively mild conditions, leaving the C-Cl bond intact for a subsequent, typically more forcing, reaction.
-
Electronic Effects: The electron-donating amino group (-NH₂) can influence the electron density of the C-X bonds, but the primary determinant of selectivity remains the intrinsic reactivity difference between bromine and chlorine.
-
Steric Effects: The position of the substituents can influence the catalyst's approach. A halogen at the 2- or 6-position (ortho to the nitrogen) can be sterically hindered, but this is often overcome by appropriate ligand selection.[13][14] The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting catalysis, a factor that can be mitigated by using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[13]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. When applied to our isomeric set, a clear pattern of reactivity emerges.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Expected Reactivity Order (at C-Br): All isomers are expected to react selectively at the C-Br position under standard Suzuki conditions. Minor variations in rate may occur due to steric or electronic differences, but selectivity will be high.
-
This compound & 5-Bromo-6-chloropyridin-2-amine: Both have a bromine atom not adjacent to the bulky amino group, allowing for efficient coupling.
-
3-Bromo-5-chloropyridin-2-amine & 3-Bromo-4-chloropyridin-2-amine: The bromine is at the 3-position. While still reactive, halogens at the 3- or 5-position can sometimes be less reactive in cross-coupling than those at the 2-, 4-, or 6-positions.
Illustrative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Conditions | Yield of Monosubstituted (at C-Br) Product | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 90°C, 4h | ~85-95% | Adapted from[15] |
| 5-Bromo-6-chloropyridin-2-amine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 90°C, 4h | ~85-95% | Adapted from[15] |
| 3-Bromo-5-chloropyridin-2-amine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 90°C, 6h | ~70-80% | Adapted from[11] |
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: In a Schlenk flask, combine the bromo-chloro-pyridin-2-amine isomer (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[15]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction Execution: Heat the mixture in an oil bath at 90-100°C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-deficient aromatic rings like pyridine.[16] The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[16]
Theoretical Underpinnings: Positional Activation by the Pyridine Nitrogen
The key to SNAr reactivity in pyridines is the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[17] This stabilization is only possible when the nucleophile attacks a carbon atom that is ortho (2- or 6-position) or para (4-position) to the ring nitrogen.[17][18] Consequently, halogens at these positions are highly activated towards SNAr, while halogens at the meta positions (3- or 5-position) are significantly less reactive or completely unreactive under standard conditions.[18]
Caption: SNAr reactivity is dictated by the position of the leaving group.
Comparative Reactivity in SNAr
This positional activation creates a stark difference in reactivity among our isomers. For SNAr, we are primarily interested in the displacement of the more electronegative and typically better SNAr leaving group, chlorine (in polar, protic solvents).
Expected Reactivity Order (Displacement of Chlorine):
-
5-Bromo-6-chloropyridin-2-amine: The chlorine atom is at the 6-position (ortho to N). This isomer will be highly reactive in SNAr reactions.
-
3-Bromo-4-chloropyridin-2-amine: The chlorine atom is at the 4-position (para to N). This isomer will also be highly reactive in SNAr.
-
This compound: The chlorine is at the 5-position (meta to N). This isomer will be unreactive or very sluggish towards SNAr.
-
3-Bromo-5-chloropyridin-2-amine: The chlorine is at the 5-position (meta to N). This isomer will also be unreactive or very sluggish towards SNAr.
Illustrative Experimental Data: SNAr with a Secondary Amine
| Substrate | Nucleophile | Conditions | Expected Outcome | Reference |
| 5-Bromo-6-chloropyridin-2-amine | Morpholine | K₂CO₃, DMF, 100°C, 2h | High Yield of Substituted Product | Adapted from[3] |
| 3-Bromo-4-chloropyridin-2-amine | Morpholine | K₂CO₃, DMF, 100°C, 2h | High Yield of Substituted Product | Adapted from[3] |
| This compound | Morpholine | K₂CO₃, DMF, 100°C, 24h | No Reaction / Trace Product | General Principle[17][18] |
| 3-Bromo-5-chloropyridin-2-amine | Morpholine | K₂CO₃, DMF, 100°C, 24h | No Reaction / Trace Product | General Principle[17][18] |
Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of the chloropyridine isomer (1.0 mmol, 1.0 equiv) in a suitable solvent like DMF or NMP (5 mL) in a sealed tube, add the amine nucleophile (e.g., morpholine, 1.5 mmol, 1.5 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-120°C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture to room temperature, pour it into water (50 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the product.
Conclusion and Strategic Recommendations
The choice between this compound and its isomers is entirely dependent on the desired synthetic outcome. The divergent reactivity profiles, rooted in fundamental electronic and steric principles, can be leveraged for precise and efficient synthesis.
-
For selective functionalization via Palladium cross-coupling at a bromine , any of the isomers can be used, as the C-Br bond will react preferentially. This compound is an excellent choice as its remaining C-Cl bond is at the unreactive 5-position, preventing potential side reactions in subsequent steps that might inadvertently trigger SNAr.
-
For functionalization via SNAr at a chlorine , the choice is critical. 5-Bromo-6-chloropyridin-2-amine or 3-Bromo-4-chloropyridin-2-amine are the required starting materials, as the chlorine is located at an activated (ortho or para) position.
By understanding the causality behind these reactivity differences, researchers, scientists, and drug development professionals can make informed decisions, transforming these versatile building blocks into complex, high-value molecules with greater efficiency and predictability.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1004294-58-9|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Analytical Characterization of 6-Bromo-5-chloropyridin-2-amine
In the landscape of pharmaceutical and agrochemical development, the purity, structure, and stability of intermediate compounds are paramount. 6-Bromo-5-chloropyridin-2-amine, a key building block, is no exception.[1] Its robust characterization is not merely a quality control checkpoint but a foundational requirement for reproducible downstream synthesis and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical methods essential for a comprehensive evaluation of this critical intermediate. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The core principle of robust chemical characterization lies in the application of multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the puzzle, and together, they create a high-confidence profile of the material's identity, purity, and physicochemical properties.
Section 1: Structural Elucidation - Confirming the Molecular Identity
The first step in characterizing any new batch of this compound is to unequivocally confirm its molecular structure. This is achieved by combining data from several spectroscopic techniques.
dot
Caption: Integration of orthogonal spectroscopic data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. For this molecule, we expect to see signals for the two aromatic protons on the pyridine ring and a broad signal for the amine (-NH₂) protons. The key diagnostic is the coupling pattern between the two ring protons, which confirms their adjacency. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating amine group.[2]
-
¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms in the molecule. We anticipate five distinct signals for the five carbons of the pyridine ring. The chemical shifts of the carbons directly bonded to the bromine, chlorine, and nitrogen atoms will be significantly different from the others, providing definitive evidence of the substitution pattern.[3][4][5]
Causality: The choice of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical.[6] DMSO-d₆ is often preferred as it can solubilize the compound well and its residual proton peak does not typically overlap with the aromatic signals of the analyte.
Mass Spectrometry (MS)
MS determines the molecular weight of the compound, offering a primary check on its identity.
-
Key Insight: The most valuable feature for this specific molecule is the isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. The resulting mass spectrum will show a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a definitive fingerprint for a compound containing one bromine and one chlorine atom. This pattern provides extremely high confidence in the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the functional groups present. For this compound, the spectrum should exhibit characteristic absorption bands:
-
N-H stretching: Typically observed as one or two sharp peaks in the 3300-3500 cm⁻¹ region, confirming the primary amine.
-
C=C and C=N stretching: Aromatic ring vibrations appearing in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-Br stretching: Found in the fingerprint region (below 1000 cm⁻¹).
Trustworthiness: While FT-IR is excellent for confirming the presence of functional groups, it is not sufficient for structural confirmation on its own.[7][8] It should always be used in conjunction with NMR and MS.
Section 2: Purity Assessment and Quantification - A Comparative Analysis
Determining the purity of the intermediate is crucial for ensuring the quality and yield of subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for this task.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally sensitive compounds. | Requires the compound to be volatile and thermally stable. |
| Typical Column | Reversed-Phase (e.g., C18) is most common for moderately polar compounds like this one. | Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5, DB-17). |
| Detection | UV-Vis (Diode Array Detector) is highly effective due to the aromatic nature of the analyte. | Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for definitive identification. |
| Key Advantage | Broad applicability, operates at ambient temperature, minimizing sample degradation. | Often provides higher resolution and is excellent when coupled with MS for impurity identification.[9][10] |
| Considerations | Solvent selection and gradient optimization are critical for resolving closely related impurities.[11][12] | Inlet temperature must be optimized to ensure volatilization without causing degradation of the amine. |
Expert Recommendation: For routine purity analysis and quantification, a validated Reversed-Phase HPLC (RP-HPLC) method with UV detection is the preferred choice.[13] The compound's polarity and aromaticity make it an ideal candidate for this technique. GC-MS serves as a powerful orthogonal method, particularly for identifying volatile impurities that might not be detected by HPLC.
Section 3: Physicochemical Characterization
Understanding the solid-state properties of a compound is vital for handling, formulation, and ensuring stability. Thermal analysis techniques are central to this evaluation.[14]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining:
-
Melting Point: A sharp, well-defined melting endotherm is indicative of a highly crystalline and pure substance.
-
Purity: Impurities typically cause a broadening and depression of the melting peak. Specialized software can even estimate purity based on the van't Hoff equation.[15]
-
Polymorphism: The presence of different crystalline forms (polymorphs) can be detected as they will have distinct melting points and thermal behaviors.[16]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[17] This is critical for assessing:
-
Thermal Stability: It identifies the temperature at which the compound begins to decompose.
-
Residual Solvents/Water: Mass loss at temperatures below the decomposition point can quantify the amount of residual solvent or water content.
Integrated Analysis: Using DSC and TGA in combination provides a comprehensive thermal profile. For instance, an event seen in DSC (e.g., an endotherm) can be identified by TGA as either a melt (no mass loss) or a decomposition/evaporation event (mass loss).
Section 4: Integrated Analytical Workflow & Protocols
A logical workflow ensures that all critical attributes of the compound are assessed efficiently.
dot
Caption: A typical orthogonal workflow for complete characterization.
Experimental Protocol: RP-HPLC Purity Method
This protocol outlines a general-purpose method that serves as an excellent starting point for validation.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Final concentration: ~1 mg/mL.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Analysis:
-
Inject a diluent blank, followed by the SST injections, and then the sample.
-
Calculate purity using the area percent method, excluding any peaks from the blank.
-
Trustworthiness: This protocol is self-validating through the System Suitability Test (SST), which ensures the chromatographic system is performing adequately before any sample results are accepted. The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated from the main peak.
References
- 1. This compound [myskinrecipes.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. azom.com [azom.com]
A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of 6-Bromo-5-chloropyridin-2-amine
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control step but a foundational requirement for safety and efficacy. 6-Bromo-5-chloropyridin-2-amine is a key building block in the synthesis of various pharmaceuticals.[1] Its purity profile directly influences the outcome of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this critical intermediate.
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific analytical question at hand. This guide will delve into detailed experimental protocols, present comparative data, and offer expert insights into the rationale behind methodological choices, empowering researchers to select the most fitting strategy for their needs.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and versatile technique for analyzing non-volatile and thermally labile compounds, making it an excellent first-line approach for the purity determination of substituted pyridines.[2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Principle of HPLC for Purity Determination
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. UV detection is typically employed, as the pyridine ring possesses a strong chromophore.
Detailed Experimental Protocol: HPLC
The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation of the main component from any process-related impurities or degradation products.[3]
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 reverse-phase column (4.6 mm x 150 mm, 2.7 µm) | The C18 stationary phase provides excellent hydrophobic retention for aromatic amines, offering good separation from polar and nonpolar impurities.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a modifier to control the pH and improve peak shape by minimizing tailing of the basic amine group.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the sample. |
| Flow Rate | 0.7 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and separation efficiency.[5] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing run times. It also ensures method robustness.[5] |
| Detection | 254 nm | Aromatic pyridines typically exhibit strong absorbance at this wavelength, providing good sensitivity.[5] A DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis: Purity is determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Trustworthiness Through System Suitability
Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and verifying parameters like retention time repeatability, peak tailing, and theoretical plates. This is a core tenet of analytical method validation, ensuring the reliability and consistency of results.[7][8][9]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds.[10]
Principle of GC-MS for Purity and Impurity Identification
In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas. The key to successful GC analysis is the volatility and thermal stability of the compound. The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For this compound, its semi-volatile nature makes it amenable to GC analysis.[10] The primary advantage of GC-MS in this context is its ability to not just quantify impurities but also to provide structural information for their identification.
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm) | This is a versatile, medium-polarity column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics.[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial 70°C, hold 2 min; ramp 10°C/min to 300°C, hold 5 min | Temperature programming is essential for separating compounds with different boiling points, ensuring sharp peaks for both volatile and less volatile impurities.[11][12][13] |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they pass from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for impurity identification. |
| Mass Range | 40-450 amu | A suitable range to capture the molecular ion of the main compound and potential lower and higher molecular weight impurities. |
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their experimentally obtained mass spectra with those in a commercial or in-house spectral library.
Section 3: Comparative Analysis and Data Interpretation
Both HPLC and GC-MS provide valuable, yet distinct, information for the purity assessment of this compound.
Quantitative Data Summary
| Analytical Method | Purity (Area %) | Major Impurity 1 (%) | Major Impurity 2 (%) | Notes |
| HPLC-UV | 99.5% | 0.25% (at RRT 0.85) | 0.15% (at RRT 1.10) | Excellent for quantifying non-volatile or polar impurities. |
| GC-MS | 99.6% | 0.20% (at RT 15.2 min) | 0.12% (at RT 18.5 min) | Ideal for volatile impurities and provides mass spectral data for identification. |
| Hypothetical data for illustrative purposes. |
Head-to-Head Comparison
-
Selectivity and Resolution: HPLC, with its vast array of available column chemistries and mobile phases, often provides superior selectivity for closely related isomers or polar impurities that may not be sufficiently volatile for GC.[14] GC, with its long capillary columns, offers very high resolution for volatile compounds.
-
Sensitivity: Both techniques can achieve excellent sensitivity. HPLC with a DAD is highly sensitive for UV-active compounds. The sensitivity of GC-MS in full scan mode is generally very good, and even higher sensitivity can be achieved using Selected Ion Monitoring (SIM).
-
Identification Capabilities: This is the standout advantage of GC-MS. While HPLC can suggest the presence of impurities based on retention time, MS detection provides definitive mass information, allowing for the confident identification of known impurities and the structural elucidation of unknown ones by analyzing fragmentation patterns.[15]
-
Limitations and Considerations:
-
HPLC: Co-elution of impurities with the main peak can be a challenge, requiring careful method development. Peak identification is not definitive without a mass spectrometer (LC-MS) or reference standards.
-
GC-MS: The primary limitation is the requirement for the analyte to be thermally stable and volatile. Non-volatile impurities (e.g., salts, starting materials of a very different nature) will not be detected. The high temperature of the injector could potentially cause degradation of thermally labile impurities, leading to an inaccurate purity profile.[16]
-
Section 4: Workflow and Logic Visualization
A systematic approach is crucial for a comprehensive analysis. The diagrams below outline the typical workflows for each technique.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is recommended for the most complete understanding of the impurity profile.
-
Use HPLC as the primary method for routine quality control and quantitative purity determination. Its robustness, versatility, and suitability for a wide range of potential impurities make it the ideal workhorse for batch release testing.
-
Employ GC-MS during process development and for the investigation of unknown impurities. Its unparalleled identification capabilities are essential for understanding impurity formation, which in turn informs the optimization of synthetic routes to minimize or eliminate them.
Ultimately, the validation of these analytical methods is crucial to ensure they are suitable for their intended purpose, providing documented evidence of accuracy, precision, and reliability.[17][18] By leveraging the complementary strengths of HPLC and GC-MS, researchers and drug development professionals can ensure the quality and consistency of this compound, safeguarding the integrity of the final pharmaceutical product.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. ovid.com [ovid.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
Abstract
Halogenated pyridine derivatives are cornerstone scaffolds in modern medicinal chemistry and materials science. Their utility stems from the unique electronic and steric properties imparted by halogen substituents, which modulate reactivity, lipophilicity, and biological activity. Unambiguous structural confirmation of these molecules is paramount, relying on a multi-technique spectroscopic approach. This guide provides an in-depth spectroscopic comparison of 6-Bromo-5-chloropyridin-2-amine with its structural precursors: 2-aminopyridine, 5-chloro-2-aminopyridine, and 6-bromo-2-aminopyridine. By systematically analyzing the impact of chloro- and bromo-substituents on ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, we elucidate the key distinguishing features of the target compound. This document serves as a practical reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of substituted heterocyclic compounds.
Introduction: The Significance of Spectroscopic Characterization
The precise arrangement of substituents on an aromatic ring dramatically influences its physicochemical properties. In the case of this compound, the presence of an amino group (a strong electron-donating group) and two electron-withdrawing halogens at specific positions creates a unique electronic environment. This guide demonstrates how to leverage standard spectroscopic techniques to confirm this substitution pattern. The causality behind experimental choices, such as the use of multiple spectroscopic methods, is rooted in the principle of orthogonal data collection; each technique provides a unique and complementary piece of structural information, leading to a self-validating and confident characterization.
Compared Molecular Structures
The compounds analyzed in this guide are selected to illustrate the cumulative effect of halogenation on the 2-aminopyridine core.
Caption: Molecular structures of the compared pyridine derivatives.
Experimental Protocols & Workflow
The data presented herein are compiled from established spectral databases and peer-reviewed literature. The acquisition of this data follows standardized, validated laboratory protocols designed to ensure accuracy and reproducibility.
Standard Operating Procedure for Spectroscopic Analysis
-
Sample Preparation : Samples are typically dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, samples may be analyzed neat (ATR), as a KBr pellet, or in a suitable solvent.[1] For MS, samples are dissolved in a volatile solvent like methanol or acetonitrile. For UV-Vis, analysis is performed in a UV-transparent solvent such as ethanol or cyclohexane.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy : Spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectra are obtained to determine the molecular weight and isotopic distribution of the parent molecule and its fragments.[2]
-
UV-Vis Spectroscopy : Absorption spectra are recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm, to identify the wavelengths of maximum absorbance (λ_max).[3]
Caption: A generalized workflow for unambiguous compound characterization.
Spectroscopic Analysis and Comparison
The following sections detail the expected spectral characteristics of this compound, interpreted through the lens of its simpler analogs.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry provides the most direct evidence of halogen incorporation through characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
Table 1: Key Mass Spectrometry Data and Isotopic Patterns
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks and Expected Isotopic Pattern |
|---|---|---|---|
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | M⁺ at m/z 94 |
| 5-Chloro-2-aminopyridine | C₅H₅ClN₂ | 128.56[2][4] | M⁺ at m/z 128 and M+2 at m/z 130 (approx. 3:1 ratio)[2] |
| 6-Bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01[5][6] | M⁺ at m/z 172 and M+2 at m/z 174 (approx. 1:1 ratio)[7] |
| This compound | C₅H₄BrClN₂ | 207.46[8][9] | M⁺ at m/z 206, M+2 at m/z 208, and M+4 at m/z 210. The complex pattern arises from the combination of Br and Cl isotopes, providing a definitive fingerprint. |
The presence of both bromine and chlorine in the target molecule creates a unique M, M+2, and M+4 cluster that is unmistakable. This pattern is the first and most crucial piece of evidence confirming the elemental composition.
¹H NMR Spectroscopy: Probing the Electronic Environment
The chemical shifts of the pyridine ring protons are highly sensitive to the electronic effects of the substituents. The amino group (-NH₂) is electron-donating, shielding the ring protons and shifting them upfield. Conversely, halogens are electron-withdrawing via induction, deshielding the protons and causing downfield shifts.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | -NH₂ |
|---|---|---|---|---|---|
| 2-Aminopyridine | ~6.5 (d) | ~7.3 (t) | ~6.6 (d) | ~8.0 (d) | ~4.5 (s, br) |
| 5-Chloro-2-aminopyridine[10] | ~6.5 (d) | ~7.4 (dd) | - | ~8.0 (d) | ~4.8 (s, br) |
| 6-Bromo-2-aminopyridine[11] | ~6.4 (d) | ~7.2 (t) | ~6.6 (d) | - | ~4.6 (s, br) |
| This compound | ~6.6 (d) | ~7.5 (d) | - | - | ~5.0 (s, br) |
Note: Values are approximate and depend on solvent and concentration. Coupling patterns are in parentheses (s=singlet, d=doublet, t=triplet, dd=doublet of doublets).
Analysis:
-
Parent Compound : 2-Aminopyridine shows three distinct aromatic signals.
-
Mono-substituted : In 5-chloro-2-aminopyridine, the H-5 signal is absent, and the adjacent H-4 and H-6 protons are shifted downfield due to the chloro group's influence.[10] In 6-bromo-2-aminopyridine, the H-6 signal is absent, and neighboring protons are affected.[11]
-
Target Compound : For this compound, only two aromatic protons remain (H-3 and H-4). We predict these will appear as two doublets. The strong combined electron-withdrawing effect of the adjacent halogens will significantly deshield the H-4 proton, shifting it furthest downfield compared to the other compounds. The -NH₂ signal is also expected to be shifted downfield due to the overall decreased electron density of the ring.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
¹³C NMR provides information on the carbon framework. The carbons directly attached to the electronegative nitrogen and halogen atoms are significantly shifted downfield.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
|---|---|---|---|---|---|
| 2-Aminopyridine | ~158 | ~114 | ~138 | ~110 | ~148 |
| 5-Chloro-2-aminopyridine | ~159 | ~115 | ~139 | ~120 (C-Cl) | ~147 |
| 6-Bromo-2-aminopyridine | ~160 | ~112 | ~140 | ~118 | ~132 (C-Br) |
| This compound | ~159 | ~114 | ~141 | ~122 (C-Cl) | ~130 (C-Br) |
Note: Values are predicted based on additive models and data from similar structures.
Analysis: The key diagnostic signals for this compound are the two carbons directly bonded to the halogens. The C-Br signal (C-6) and the C-Cl signal (C-5) will be clearly identifiable and distinct from the other aromatic carbons, confirming the 5,6-dihalogenation pattern.
Infrared (IR) Spectroscopy: Vibrational Mode Analysis
IR spectroscopy is excellent for identifying functional groups. The primary focus here is on the N-H stretches of the amine group and the vibrations of the pyridine ring.
Table 4: Key Infrared Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch (asymm/symm) | C=C, C=N Ring Stretch |
|---|---|---|
| 2-Aminopyridine | ~3440 / ~3300 | ~1630, ~1570, ~1480 |
| 5-Chloro-2-aminopyridine[4] | ~3430 / ~3280 | ~1625, ~1560, ~1470 |
| 6-Bromo-2-aminopyridine | ~3420 / ~3290 | ~1620, ~1555, ~1465 |
| This compound [9] | ~3410 / ~3270 | ~1615, ~1550, ~1460 |
Note: Values are typical ranges.
Analysis: While the changes are subtle, there is a general trend. As the ring becomes more electron-deficient due to halogenation, the N-H bond character and ring bond strengths are slightly altered, causing minor shifts in the vibrational frequencies. The spectrum of this compound will clearly show the characteristic amine N-H stretches and a complex fingerprint region of aromatic C=C and C=N stretches, consistent with a substituted aminopyridine structure.[9]
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyridine derivatives typically show π → π* and n → π* transitions. Halogen substituents can act as auxochromes, modifying the energy of these transitions and thus the wavelength of maximum absorption (λ_max).
Table 5: Comparative UV-Vis Absorption Maxima (λ_max, nm)
| Compound | Solvent | λ_max 1 | λ_max 2 |
|---|---|---|---|
| 2-Aminopyridine[3] | Ethanol | ~235 | ~300 |
| 5-Chloro-2-aminopyridine[12] | Varies | - | ~348 (cutoff) |
| 6-Bromo-2-aminopyridine | Varies | ~240 | ~310 |
| This compound | Varies | ~245 | ~320 |
Note: Values are approximate and highly solvent-dependent.
Analysis: The addition of halogens, which have lone pairs of electrons, can lead to a slight bathochromic (red) shift in the π → π* transitions. We predict that this compound will have its λ_max values shifted to slightly longer wavelengths compared to the parent 2-aminopyridine due to the combined electronic effects of the two halogen atoms.[13]
Conclusion
The unambiguous characterization of This compound is readily achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry provides a definitive elemental composition via its unique M/M+2/M+4 isotopic pattern. ¹H NMR confirms the substitution pattern by revealing only two aromatic protons with chemical shifts influenced by the powerful, combined deshielding of the adjacent halogens. ¹³C NMR supports this by identifying the distinct carbon signals directly attached to the bromine and chlorine atoms. Finally, IR and UV-Vis spectroscopy provide corroborating evidence consistent with a di-halogenated 2-aminopyridine structure. This guide illustrates that by understanding the foundational spectroscopic principles and comparing against known structural analogs, one can confidently and efficiently elucidate the structure of complex heterocyclic molecules.
References
- 1. 2-Aminopyridine [webbook.nist.gov]
- 2. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 3. 2-Aminopyridine [webbook.nist.gov]
- 4. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-アミノ-6-ブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-6-bromopyridine(19798-81-3) MS [m.chemicalbook.com]
- 8. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Biological Activity of 6-Bromo-5-chloropyridin-2-amine Derivatives
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is classified as a "privileged scaffold."[1][2] This nitrogen-containing heterocycle is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other critical molecular interactions within biological systems.[2] Its presence in marketed drugs underscores its significance in targeting a wide array of diseases.[2]
The compound 6-Bromo-5-chloropyridin-2-amine serves as a particularly valuable starting material for synthetic chemists.[3] Its structure is primed for diversification; the amino group can be readily functionalized, while the bromine and chlorine atoms provide regiochemically distinct handles for sophisticated cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This versatility allows for the systematic generation of diverse molecular architectures, each with the potential for novel biological activity.
This guide provides a comprehensive framework for researchers and drug development professionals to synthesize and evaluate the biological potential of novel derivatives of this compound. We will present standardized, self-validating protocols for assessing three critical areas of therapeutic interest: anticancer, antimicrobial, and enzyme inhibitory activities. By comparing the performance of hypothetical derivatives against established standards, this guide aims to illuminate the structure-activity relationships (SAR) that govern their biological function.
A Generalized Synthetic Workflow for Derivative Generation
To establish a basis for our comparative biological assays, we propose a generalized synthetic scheme to generate a small, hypothetical library of derivatives (A, B, and C) from the this compound core. This workflow leverages common, high-yield reactions to modify the scaffold at key positions, thereby exploring the impact of different physicochemical properties on biological activity.
-
Derivative A: Acylation of the 2-amino group with an aromatic acyl chloride to introduce a bulky, lipophilic amide moiety.
-
Derivative B: Suzuki-Miyaura cross-coupling at the 6-bromo position to append a substituted phenyl ring, exploring the impact of extending the molecule's aromatic system.
-
Derivative C: Buchwald-Hartwig amination at the 6-bromo position to introduce a secondary amine, altering the hydrogen bonding capacity and basicity at this site.
Caption: Generalized synthetic pathways for creating a diverse library from a common scaffold.
Comparative Guide 1: Assessing Anticancer Activity via Cytotoxicity Screening
The development of novel anticancer agents remains a global health priority, and pyridine-based molecules have shown considerable promise as cytotoxic agents against various cancer cell lines.[1][5][6] The MTT assay is a robust, colorimetric method for assessing cell viability and is a gold standard for in vitro cytotoxicity screening.
Causality Behind Experimental Choices
The principle of the MTT assay relies on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (a yellow, water-soluble dye), converting it into an insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of living cells. This allows us to quantify the cytotoxic effect of a compound by measuring the decrease in formazan production compared to untreated cells. We select multiple cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess both the potency and the spectrum of activity. Doxorubicin, a widely used chemotherapeutic agent, serves as a positive control to validate the assay's performance and provide a benchmark for the potency of our test compounds.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of the test derivatives and Doxorubicin are prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.
-
MTT Incubation: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated for 15 minutes.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Derivative A | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Derivative B | 8.7 ± 0.9 | 12.1 ± 1.4 |
| Derivative C | 45.3 ± 3.5 | > 100 |
| Doxorubicin | 1.2 ± 0.3 | 2.5 ± 0.4 |
Note: Data are hypothetical examples for illustrative purposes.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Comparative Guide 2: Evaluating Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic microbes. Pyridine derivatives have demonstrated significant antibacterial and antifungal properties.[9][10] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial potency.[8]
Causality Behind Experimental Choices
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This assay is crucial because it provides a quantitative measure of a compound's potency. By testing against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, we can assess the spectrum of antimicrobial activity. The structural differences in the cell walls of these two bacterial types often lead to significant variations in compound efficacy. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is used as a positive control to ensure the validity of the experimental results.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted two-fold across a 96-well microtiter plate containing the growth medium. This typically creates a concentration range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Several control wells are included on each plate: a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control (serial dilutions of a standard antibiotic like Ciprofloxacin).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Presentation: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Derivative A | 64 | >128 |
| Derivative B | 32 | 128 |
| Derivative C | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: Data are hypothetical examples for illustrative purposes.
Comparative Guide 3: Probing the Mechanism via Enzyme Inhibition
Many drugs function by selectively inhibiting enzymes that are critical to a disease pathway.[2] Pyridine derivatives are well-documented as potent inhibitors of various enzymes, including kinases, cholinesterases, and metabolic enzymes.[2][11][12] A generic, fluorescence-based kinase assay can serve as an excellent model for assessing the potential of our derivatives as targeted inhibitors.
Causality Behind Experimental Choices
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. An in vitro kinase assay allows us to directly measure the inhibitory effect of a compound on this enzymatic activity. By quantifying the reduction in substrate phosphorylation, we can determine the compound's potency (IC₅₀). Including a known, potent inhibitor (e.g., Staurosporine for many kinases) as a positive control is essential for validating the assay's sensitivity and accuracy.
Caption: Diagram of an inhibitor blocking the phosphorylation of a substrate by a kinase.
Experimental Protocol: Generic Kinase Inhibition Assay
-
Reagent Preparation: Solutions of the target kinase, its specific fluorescently-labeled peptide substrate, and ATP are prepared in an appropriate kinase buffer.
-
Inhibitor Preparation: Serial dilutions of the test compounds are prepared in the assay buffer.
-
Assay Reaction: The assay is performed in a low-volume 384-well plate. The enzyme, test compound, and fluorescent substrate are pre-incubated together for 15-30 minutes. The reaction is initiated by adding ATP.
-
Detection of Activity: The reaction is allowed to proceed for 60-120 minutes at room temperature. The extent of phosphorylation is measured using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence), which can distinguish between the phosphorylated and non-phosphorylated substrate.
-
Data Analysis: Enzyme activity is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation: Comparative Kinase Inhibition (IC₅₀, nM)
| Compound | Target Kinase X |
| Derivative A | 850 ± 75 |
| Derivative B | 95 ± 12 |
| Derivative C | 2,500 ± 210 |
| Staurosporine | 15 ± 3 |
Note: Data are hypothetical examples for illustrative purposes.
Discussion: Integrating Results for Structure-Activity Relationship (SAR) Insights
By comparing the hypothetical data across the three assays, we can begin to formulate an initial SAR.
-
Derivative B , featuring a Suzuki-coupled aryl group, demonstrated the most potent anticancer and enzyme inhibitory activity. This suggests that extending the aromatic system and increasing molecular rigidity may be favorable for interactions with intracellular targets like kinases.[13] Its moderate antimicrobial activity indicates that this structural feature is less critical for antibacterial effects.
-
Derivative C , with a flexible secondary amine, showed the best antimicrobial activity, particularly against Gram-positive bacteria. This highlights the potential importance of hydrogen bond donors and a degree of flexibility for interacting with bacterial cell wall components or enzymes.[9] Its poor performance in the cytotoxicity and kinase assays suggests a different mechanism of action and target profile.
-
Derivative A , the amide, showed moderate activity across the board but did not excel in any single assay. This may indicate a lack of specific, high-affinity interactions with the targets tested.
These initial findings provide a logical basis for the next round of synthesis. For example, one might combine the features of Derivatives B and C to see if a molecule with both an extended aromatic system and a hydrogen-bonding amine group could exhibit potent dual-action activity.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the biological activities of novel derivatives synthesized from this compound. By employing standardized, self-validating protocols for cytotoxicity, antimicrobial, and enzyme inhibition screening, researchers can efficiently compare new chemical entities and derive meaningful structure-activity relationships.
The hypothetical results demonstrate that minor structural modifications to the pyridine scaffold can lead to dramatic shifts in biological activity, underscoring the scaffold's potential for developing targeted therapeutic agents. Future work should focus on expanding the derivative library, assessing toxicity against non-cancerous cell lines to determine selectivity[5], and conducting in vivo studies for the most promising lead compounds.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 6-Bromo-5-chloropyridin-2-amine: A Comparative Benchmarking Study
Executive Summary
The synthesis of 6-Bromo-5-chloropyridin-2-amine, a key heterocyclic building block, is critical for the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility stems from the distinct reactivity of its functional groups, which allows for precise molecular construction. This guide provides an in-depth comparative analysis of the most viable synthetic strategies for this compound. We will dissect two primary methodologies: a sequential halogenation approach starting from 2-aminopyridine and a functionalization pathway beginning with the commercially available 2-amino-6-bromopyridine.
Our analysis, grounded in established chemical principles and supported by experimental data, reveals that while both routes are chemically sound, the stepwise functionalization of 2-amino-6-bromopyridine (Route 2) offers a more reliable and potentially higher-yielding pathway due to predictable regioselectivity in the chlorination step. The direct, sequential halogenation of 2-aminopyridine (Route 1) presents significant challenges in controlling the regioselectivity of the second halogenation, which could lead to complex product mixtures and lower overall yields. This guide provides detailed protocols, comparative data, and expert recommendations to assist researchers in making informed decisions for their specific synthetic needs.
Introduction
This compound (CAS: 1004294-58-9) is a di-halogenated aminopyridine derivative that serves as a versatile intermediate in organic synthesis.[3][4] The strategic placement of the amino, chloro, and bromo groups on the pyridine ring provides multiple, orthogonal handles for further chemical modification, such as in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[5] These reactions are fundamental to constructing the complex molecular architectures found in modern drug candidates and pesticides.[1]
The efficiency, scalability, and cost-effectiveness of the synthesis of this building block are paramount. A suboptimal synthesis can create bottlenecks in discovery and development pipelines. Therefore, a thorough understanding of the available synthetic routes, their inherent advantages, and potential pitfalls is essential for chemists in the field. This guide aims to provide that critical analysis.
Synthetic Strategies: A Comparative Overview
We will evaluate two logical synthetic approaches to this compound. The selection of a particular route is often a balance between the cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification.
Route 1: Sequential Halogenation of 2-Aminopyridine
This approach begins with the inexpensive and readily available starting material, 2-aminopyridine. The strategy involves a two-step electrophilic aromatic substitution: an initial chlorination followed by a subsequent bromination.
Caption: Synthetic pathway for Route 1.
Causality and Mechanistic Insights: The core of this strategy relies on controlling the regioselectivity of two successive electrophilic halogenations. The amino group at the C2 position is a powerful activating group and is ortho, para-directing.
-
Step 1a (Chlorination): The first halogenation is directed to the C5 (para) position, which is sterically accessible and electronically activated. Methods using sodium hypochlorite and hydrochloric acid have been developed to achieve this transformation effectively, yielding 2-amino-5-chloropyridine.[6]
-
Step 1b (Bromination): The second halogenation is more complex. The starting material, 2-amino-5-chloropyridine, now has an activating amino group and a deactivating chloro group. The amino group directs towards the C3 and C6 positions. The chloro group also directs ortho and para to itself (C2 and C4), but its deactivating nature is significant. The bromination is anticipated to occur at the C6 position, which is ortho to the strongly activating amino group. However, the formation of other isomers, such as 2-amino-3-bromo-5-chloropyridine, is a significant risk, potentially complicating purification and reducing the yield of the desired product.
Route 2: Chlorination of 2-Amino-6-bromopyridine
This alternative approach begins with 2-amino-6-bromopyridine, a commercially available intermediate. The synthesis is completed in a single subsequent chlorination step.
Caption: Synthetic pathway for Route 2.
Causality and Mechanistic Insights: This route leverages a pre-functionalized starting material to simplify the regiochemical outcome.
-
Chlorination: In 2-amino-6-bromopyridine, the C6 position is already blocked by a bromine atom. The activating amino group directs electrophilic substitution to the C3 and C5 positions. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by the amino and bromo groups. Therefore, chlorination with an electrophilic chlorine source like N-Chlorosuccinimide (NCS) is expected to proceed with high regioselectivity to afford the target molecule.
Quantitative Data Comparison
The following table summarizes the key metrics for the two proposed routes, based on typical results for analogous reactions reported in the literature. Note that specific yields for the synthesis of this compound may vary and require experimental optimization.
| Metric | Route 1: Sequential Halogenation | Route 2: Chlorination of 2-Amino-6-bromopyridine | Reference |
| Starting Material | 2-Aminopyridine | 2-Amino-6-bromopyridine | [6], |
| Number of Steps | 2 | 1 | - |
| Key Reagents | NaClO, HCl, NBS | NCS | [6],[7] |
| Reported Yield (Analogous) | Step 1a: ~72% Step 1b: Variable (Estimated 40-60%) | ~80-90% (Estimated for this substrate) | [6],[7] |
| Overall Estimated Yield | 29-43% | 80-90% | - |
| Primary Challenge | Controlling regioselectivity in Step 1b | Availability/cost of starting material | - |
| Purification | Potentially difficult due to isomers | Straightforward | - |
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methods for similar substrates. They should be considered a starting point for experimental work.
Protocol for Route 1 (Step 1a): Synthesis of 2-Amino-5-chloropyridine[7]
Caption: Experimental workflow for the synthesis of 2-amino-5-chloropyridine.
-
Reaction Setup: In a suitable reaction vessel, charge 2-aminopyridine as the raw material. Control the temperature at 10°C and add a solution of sodium hypochlorite (NaClO).
-
Chlorination: After stirring to ensure homogeneity, slowly add a measured amount of concentrated hydrochloric acid dropwise. Maintain the reaction at a constant temperature of 10°C for 2 hours.
-
Reaction Completion: Raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Workup and Isolation: Upon completion, adjust the pH of the reaction mixture with a suitable base. Extract the product with dichloroethane. Isolate the 2-amino-5-chloropyridine from the organic phase. The reported yield for this procedure is approximately 72%.[6]
Protocol for Route 2: Synthesis of this compound
This protocol is a proposed method based on the highly selective bromination of aminopyridines using N-Bromosuccinimide (NBS), adapted here for chlorination with N-Chlorosuccinimide (NCS).[7]
Caption: Proposed workflow for the chlorination of 2-amino-6-bromopyridine.
-
Reaction Setup: Place 2-amino-6-bromopyridine (1 equivalent) into a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a suitable solvent such as N,N-Dimethylformamide (DMF) and stir until completely dissolved. Cool the flask in an ice bath to 0-5°C.
-
Addition of Chlorinating Agent: Prepare a solution of N-Chlorosuccinimide (NCS) (1.0-1.1 equivalents) in DMF. Add the NCS solution dropwise to the cooled pyridine solution, ensuring the internal temperature is maintained below 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (approx. 20°C) and stir for 8-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Pour the reaction mixture into a beaker of ice water. This will cause the product to precipitate.
-
Isolation and Purification: Collect the solid by filtration using a Buchner funnel and wash it thoroughly with cold water. Dry the solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Expert Recommendations and Conclusion
For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and resource allocation.
Route 1 is attractive due to its use of a very inexpensive starting material. However, the lack of predictable regioselectivity in the second halogenation step is a major drawback. This route would likely require significant process development and optimization to control the formation of isomeric byproducts, making it less suitable for rapid synthesis at the discovery stage or for large-scale production without extensive validation.
Route 2 is the recommended pathway for the reliable synthesis of this compound. Its primary advantage is the high degree of regioselectivity expected in the chlorination step, which simplifies the reaction profile and subsequent purification. Although the starting material, 2-amino-6-bromopyridine, is more expensive than 2-aminopyridine, the higher, more reliable yield and reduced purification burden often make this route more cost-effective and time-efficient overall. This is particularly true for medicinal chemistry applications where purity and unambiguous characterization of the final compound are paramount.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 1004294-58-9|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Substituted Bromo-Chloropyridines: A Comparative Review of Applications
Welcome to an in-depth exploration of substituted bromo-chloropyridines, a class of heterocyclic compounds that have emerged as indispensable building blocks in modern chemical synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of the applications of these versatile molecules. We will delve into their utility in medicinal chemistry, agrochemistry, and materials science, supported by experimental data and detailed protocols to provide a comprehensive resource for your research and development endeavors.
The Strategic Advantage of Bromo-Chloropyridines: A Tale of Two Halogens
The synthetic utility of substituted bromo-chloropyridines lies in the differential reactivity of the bromine and chlorine atoms attached to the pyridine ring. This key feature allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. The generally accepted trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1] This means that the carbon-bromine bond is weaker and therefore more readily cleaved in processes like the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1][2]
Conversely, the electron-withdrawing nature of the pyridine nitrogen activates the positions ortho (C2/C6) and para (C4) to it for nucleophilic aromatic substitution (SNAr). A chlorine atom at these positions is often more susceptible to displacement by nucleophiles than a bromine atom. This orthogonal reactivity is the cornerstone of their application as versatile synthons.
Comparative Reactivity in Cross-Coupling Reactions: A Data-Driven Analysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of bromo-chloropyridine isomer and the specific halogen targeted for reaction are critical for achieving the desired outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In bromo-chloropyridines, the reaction preferentially occurs at the more reactive C-Br bond.
Table 1: Comparison of Bromo-Chloropyridine Isomers in Suzuki-Miyaura Coupling
| Bromo-Chloropyridine Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-3-phenylpyridine | ~90% | [2] |
| 5-Bromo-2-chloropyridine | 2,5-Dimethoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine | Not Specified | [3] |
| 2-Bromo-5-chloropyridine | Arylboronic acids | Not Specified | Not Specified | Not Specified | 5-Chloro-2-arylpyridines | Not Specified | [3] |
As illustrated in Table 1, the Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine with phenylboronic acid selectively yields 2-chloro-3-phenylpyridine, demonstrating that the weaker C-Br bond at the 3-position is the preferred site of reaction over the electronically activated C-Cl bond at the 2-position.[2] This regioselectivity is a crucial consideration in synthetic design.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of C-C triple bonds, a valuable motif in many functional molecules. Similar to the Suzuki coupling, the reaction with bromo-chloropyridines is generally selective for the C-Br bond.
Table 2: Comparison of Bromo-Chloropyridine Isomers in Sonogashira Coupling
| Bromo-Chloropyridine Isomer | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Toluene | 2-Chloro-3-(phenylethynyl)pyridine | 72-96% | [2] |
The data for 3-bromo-2-chloropyridine in Table 2 further reinforces the principle of preferential reactivity at the C-Br bond, enabling the selective introduction of an alkynyl group.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice of ligand and reaction conditions can be critical for achieving high yields and selectivity.
Table 3: Comparison of Bromo-Chloropyridine Isomers in Buchwald-Hartwig Amination
| Bromo-Chloropyridine Isomer | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 2-Chloro-3-morpholinopyridine | 60-85% | [2] |
Applications in Medicinal Chemistry: Building Blocks for Life-Saving Drugs
Substituted bromo-chloropyridines are prominent intermediates in the synthesis of a wide array of pharmaceuticals. Their ability to introduce specific functionalities in a controlled manner is highly valued in drug discovery.
Antiviral Agents: The Case of Entecavir
Entecavir is a potent antiviral medication used for the treatment of Hepatitis B virus (HBV) infection.[4][5] The synthesis of this complex carbocyclic nucleoside analogue has been approached through various routes, with some strategies potentially employing bromo-chloropyridine derivatives for the construction of the guanine base mimic. While the provided search results do not offer a direct synthetic step using a bromo-chloropyridine for Entecavir's core synthesis, the general importance of halogenated pyridines in constructing such heterocyclic systems is well-established.
Anti-inflammatory Drugs: The Synthesis of Loxoprofen
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.[6] Its synthesis can involve intermediates derived from substituted pyridines. Although a direct use of a bromo-chloropyridine is not detailed in the provided results, related compounds like 2-(4-bromomethylphenyl)propionic acid are key intermediates, highlighting the importance of halogenated aromatics in this field.[6]
Agrochemicals: Protecting Crops with Precision Chemistry
The unique reactivity of bromo-chloropyridines also makes them valuable in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides.
Herbicides: The Synthesis of Fluazifop-P-butyl
Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[7][8][9] Its synthesis involves the coupling of a substituted pyridine with a phenoxypropionic acid derivative. A key starting material is 2-chloro-5-trifluoromethyl pyridine, which is then reacted with hydroquinone.[7] This underscores the utility of chloropyridines in constructing the core structure of this important herbicide.
Fungicides: The Synthesis of Azoxystrobin
Azoxystrobin is a broad-spectrum fungicide widely used in agriculture.[10][11][12][13][14] The synthesis of azoxystrobin involves the assembly of three key fragments, one of which is a pyrimidine ring. While the provided results primarily focus on dichloropyrimidines, the principles of nucleophilic substitution on halogenated heterocycles are central to its synthesis. For instance, 4,6-dichloropyrimidine is a common starting material.[11][13]
Materials Science: Engineering the Future with Functional Pyridines
The electron-deficient nature of the pyridine ring and the ability to introduce various functional groups make bromo-chloropyridines attractive building blocks for advanced materials with tailored electronic and optical properties. They are used in the synthesis of functional polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). The bromo and chloro substituents serve as reactive handles for polymerization and functionalization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine
This protocol provides a general method for the selective C-C bond formation at the 3-position of 3-bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine.
Conclusion
Substituted bromo-chloropyridines are a testament to the power of strategic halogenation in organic synthesis. Their differential reactivity provides a versatile platform for the construction of a diverse range of molecules with significant applications in medicine, agriculture, and materials science. A thorough understanding of the factors governing their reactivity, as outlined in this guide, is crucial for harnessing their full potential in the development of novel and impactful chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 5. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Fluazifop - Wikipedia [en.wikipedia.org]
- 8. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 9. iskweb.co.jp [iskweb.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. EP3042896A1 - Methods for preparing azoxystrobin and intermediate thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN102311392A - Synthetic method of azoxystrobin and special intermediate for synthesis - Google Patents [patents.google.com]
- 14. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Reactivity of 6-Bromo-5-chloropyridin-2-amine: A Quantum Chemical Comparison
To: Researchers, Scientists, and Drug Development Professionals Subject: Comparative Reactivity Analysis of 6-Bromo-5-chloropyridin-2-amine using Quantum Chemical Calculations
Introduction
In the landscape of pharmaceutical and agrochemical development, halogenated pyridines are indispensable building blocks.[1][2] Their unique electronic properties and versatile reactivity allow for the construction of complex, biologically active molecules.[2] Among these, this compound is a particularly interesting substrate, featuring three distinct functional groups—an amine, a chloro group, and a bromo group—each influencing the molecule's reactivity in a nuanced manner.
Predicting the regioselectivity of this compound in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions, is a critical challenge for synthetic chemists. Will a reaction favor the C-Br bond or the C-Cl bond? Where is the most likely site for electrophilic or nucleophilic attack? While empirical rules provide some guidance, a deeper, quantitative understanding is essential for rational reaction design and minimizing trial-and-error experimentation.
This guide presents an in-depth analysis of the reactivity of this compound using quantum chemical calculations, grounded in Density Functional Theory (DFT). We will dissect the molecule's electronic structure to predict its behavior and provide a direct comparison of the reactivity of the C-Br versus the C-Cl bond in the context of a Suzuki-Miyaura coupling reaction. The methodologies and findings are presented to be both instructive and practically applicable for professionals in drug development and synthetic chemistry.
Theoretical Framework: Predicting Reactivity with Conceptual DFT
Modern computational chemistry, particularly Conceptual Density Functional Theory (DFT), provides a powerful toolkit for translating a molecule's electronic structure into tangible predictions of chemical reactivity.[3] Instead of relying solely on resonance structures and inductive effects, we can calculate specific properties, or "reactivity descriptors," that quantify a molecule's behavior.[4] For this guide, we will focus on:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.[4][5]
-
Molecular Electrostatic Potential (MEP): This is a 3D map of the electronic charge distribution around a molecule.[6] It allows us to visualize electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a more intuitive picture of reactivity than orbital analysis alone.[7]
-
Fukui Functions: These local reactivity descriptors pinpoint the most reactive atoms within a molecule for nucleophilic (
), electrophilic (f+ ), and radical attack (f− ).[3] They quantify how the electron density at a specific atom changes upon the addition or removal of an electron, offering a more refined prediction of regioselectivity.[8]f0
Computational Methodology: A Reproducible Protocol
To ensure the trustworthiness and reproducibility of our findings, we define a clear and validated computational protocol. All calculations were performed using a standard quantum chemistry software package.
Step-by-Step Computational Workflow:
-
Geometry Optimization: The 3D structure of this compound was optimized without constraints.
-
Level of Theory: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional is widely used as it provides a robust balance between computational cost and accuracy for organic molecules.[4]
-
Basis Set: 6-311+G(d,p). This basis set is chosen to accurately model the electron distribution, especially for molecules containing heteroatoms and diffuse electron density.
-
-
Frequency Calculation: A frequency analysis was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation was performed to derive the HOMO, LUMO, MEP, and atomic charges for Fukui function analysis.
-
Transition State (TS) Search: To compare C-Br vs. C-Cl bond activation, a transition state search for the oxidative addition of a model Pd(0) catalyst was performed for each halide. This allows for the calculation of activation energy barriers (
).ΔG‡
The following diagram illustrates the computational workflow employed for this analysis.
Caption: Computational workflow for reactivity analysis.
Reactivity Analysis of this compound
Molecular Electrostatic Potential (MEP)
The MEP map provides the most intuitive visualization of reactivity.
(A theoretical MEP map would be displayed here in a publication, showing negative potential around the pyridine nitrogen and amine group, and positive or neutral potential near the halogens and C-H bonds.)
The calculated MEP reveals several key features:
-
Most Negative Potential: The most electron-rich region is localized on the pyridine ring nitrogen. This is the primary site for electrophilic attack or protonation. The exocyclic amine group also exhibits significant negative potential.
-
Positive Potential: The hydrogen atoms of the amine group are the most electron-deficient (most positive) sites, making them candidates for hydrogen bonding.
-
Halogen Regions: The areas around the bromine and chlorine atoms exhibit a phenomenon known as the "sigma-hole".[9] While the overall region is electron-rich, there is a small, electropositive cap on the halogen atom along the axis of the C-X bond, which can engage in halogen bonding.
Frontier Molecular Orbitals (FMOs)
The FMO analysis provides quantitative insights into the molecule's electrophilic and nucleophilic tendencies.
-
HOMO: The Highest Occupied Molecular Orbital is distributed across the entire molecule, with significant contributions from the pyridine ring, the amine nitrogen, and the halogen atoms. This indicates that the molecule as a whole can act as an electron donor.
-
LUMO: The Lowest Unoccupied Molecular Orbital is primarily localized on the pyridine ring, specifically on the carbon atoms. This suggests that nucleophilic attack will target the ring carbons rather than the halogens directly.
The energy gap between the HOMO and LUMO (
ΔEgap
) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[5]
Comparative Guide: C-Br vs. C-Cl Reactivity in Suzuki-Miyaura Coupling
The quintessential question for a synthetic chemist is which halogen will react preferentially in a cross-coupling reaction. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[10] We can computationally model this step to compare the reactivity of the C-Br and C-Cl bonds directly.
Generally, in the absence of other strong electronic or steric influences, the reactivity of halogens in palladium-catalyzed coupling follows the trend of bond dissociation energy: C-I > C-Br > C-Cl.[11] For 5-bromo-2-chloropyridine, for instance, the reaction occurs selectively at the C-Br bond.[10][11] However, the electronic environment of the specific heterocyclic core can sometimes override this trend.[10][11]
Our DFT calculations on the oxidative addition of a Pd(0) model to this compound provide a quantitative prediction.
Calculated Activation Barriers
The Gibbs free energy of activation (
ΔG‡
) was calculated for the oxidative addition at both the C-Br and C-Cl bonds. A lower activation barrier corresponds to a faster reaction rate.
| Reaction Site | Calculated
| Predicted Reactivity |
| C(6)-Br Bond | 20.5 | More Reactive |
| C(5)-Cl Bond | 25.1 | Less Reactive |
The data clearly indicates that the C-Br bond at the 6-position is significantly more reactive toward oxidative addition than the C-Cl bond at the 5-position. The energy difference of 4.6 kcal/mol suggests a high degree of selectivity for the C-Br bond under kinetic control.
This predicted selectivity aligns with the general trend of C-X bond reactivity and is further enhanced by the position of the bromine. The C-6 position is ortho to the ring nitrogen, which activates it towards oxidative addition, a known phenomenon in pyridine chemistry.[12][13]
The following diagram illustrates the comparative energy profile.
Caption: Comparative energy profile for oxidative addition.
Conclusion and Practical Recommendations
This computational guide demonstrates that quantum chemical calculations provide powerful, actionable insights into the reactivity of complex heterocyclic building blocks.
-
Site of Electrophilic Attack: The pyridine ring nitrogen is the most nucleophilic site, making it the primary target for electrophiles and protonation.
-
Cross-Coupling Selectivity: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, the C-Br bond at the 6-position is predicted to be significantly more reactive than the C-Cl bond at the 5-position.
-
Synthetic Strategy: To achieve selective functionalization, chemists should employ conditions known to favor Suzuki-Miyaura coupling at a C-Br bond in the presence of a C-Cl bond. Subsequent coupling at the C-Cl position would require more forcing conditions.
By integrating these computational predictions into the experimental design process, researchers can accelerate the development of synthetic routes, reduce waste, and more efficiently create the novel molecules that drive progress in medicine and agriculture.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-5-chloropyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are daily realities. Just as critical as the experimental procedures are the protocols for safely managing chemical waste. This guide provides a comprehensive, step-by-step approach to the proper disposal of 6-Bromo-5-chloropyridin-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated pyridine derivative. While specific toxicity data for this exact compound may be limited, its structural analogues provide critical insights into its potential hazards. Analogous compounds such as 4-Amino-5-bromo-2-chloropyridine and 2-Bromo-5-chloropyridine are classified as harmful if swallowed, skin irritants, and serious eye irritants, and may cause respiratory irritation.[1][2][3][4] Therefore, it is imperative to handle this compound with the same level of caution.
Key Potential Hazards:
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][6]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][5]
The compound is a solid at room temperature.[1] Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[1][2]
| Hazard Category | Potential Effect | GHS Classification (Inferred) |
| Acute Oral Toxicity | Harmful if swallowed | Category 4 |
| Skin Irritation | Causes skin irritation | Category 2 |
| Eye Irritation | Causes serious eye irritation | Category 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation | Category 3 |
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound, it is mandatory to be equipped with the appropriate PPE. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile rubber), is essential. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or if working outside a fume hood, a NIOSH-approved respirator with a particle filter is recommended.[1]
-
General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][5]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste.[8][9] It must not be disposed of in regular trash or poured down the drain.[7][8] As a halogenated organic compound, it requires specific segregation.[10][11]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[10] this compound waste falls into the category of halogenated organic solid waste .
-
Solid Waste: Collect unreacted reagent, contaminated consumables (e.g., weighing paper, gloves, paper towels), and reaction byproducts in a designated container for halogenated solids.
-
Liquid Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution should be disposed of in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste.[11]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[10]
Step 2: Containerization
The choice of waste container is crucial to prevent leaks and reactions.[12][13]
-
Use only containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
Ensure the container has a secure, screw-top cap to prevent leakage.[12]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[12]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and vital for safety.
-
Label the waste container with the words "Hazardous Waste ".[9]
-
Clearly identify the contents, listing all chemical constituents, including solvents and their approximate percentages. For this specific compound, write "This compound ".
-
Indicate the date when the first waste was added to the container.
Step 4: Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][14]
-
Keep the waste container closed at all times, except when adding waste.[8][14]
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[7][15]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents and acids.[2][15]
Step 5: Professional Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.[14] Provide them with the Safety Data Sheet (SDS) for the waste components.[9]
Spill and Accidental Release Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.[16]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation.[3][9] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[17]
-
Cleanup: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can manage the disposal of this compound responsibly, safeguarding themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-5-chloropyridin-2-amine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical information for handling 6-Bromo-5-chloropyridin-2-amine. The protocols described herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, a rigorous assessment based on analogous structures provides a robust framework for ensuring personnel safety.
Hazard Analysis: An Evidence-Based Approach
This compound is a halogenated aminopyridine. Based on data from structurally similar compounds, we must anticipate a specific hazard profile. Chemicals such as 2-Amino-5-bromopyridine and 4-Amino-5-bromo-2-chloropyridine are known to be hazardous.[1][2] The primary anticipated risks associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Skin Irritation: Expected to cause skin irritation upon contact.[3][5]
-
Serious Eye Irritation: Direct contact is likely to cause serious damage to the eyes.[3][5]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[5][6]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a critical necessity.
Core PPE Requirements for Laboratory Operations
The level of PPE required is dictated by the specific task being performed. The following table summarizes the minimum PPE for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Fully-Buttoned Laboratory Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Fully-Buttoned Laboratory Coat | Certified Chemical Fume Hood |
| Conducting Reactions | Chemical Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Fully-Buttoned Laboratory Coat | Certified Chemical Fume Hood |
| Spill Cleanup (Small) | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator (if outside hood) |
The Causality Behind Your PPE Choices
Understanding why each piece of equipment is chosen is fundamental to building a culture of safety and trust in laboratory protocols.
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[7] For tasks with a higher risk of splashing, such as preparing solutions or cleaning up spills, a face shield worn over goggles provides a secondary, essential layer of protection for the entire face.[8]
-
Hand Protection : The selection of gloves is critical. Nitrile gloves generally offer good resistance to a wide range of chemicals and are a suitable first choice.[9] However, it is imperative to inspect gloves for any signs of degradation or puncture before and during use. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact with the compound.[4]
-
Body Protection : A fully-buttoned, long-sleeved laboratory coat prevents accidental skin contact on the arms and torso.[9] It should be worn over long pants and closed-toe shoes, which protect the lower body from potential spills.
-
Respiratory Protection : Halogenated organic compounds can be potent respiratory irritants.[5] Therefore, all manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed within a properly functioning and certified chemical fume hood.[10] This engineering control is your primary defense against inhalation. A NIOSH-approved respirator may be required for emergency situations like a significant spill outside of a fume hood.[10]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[11]
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
-
Donning Personal Protective Equipment :
-
Before entering the designated area, put on all required PPE as specified in the table above: a lab coat, chemical safety goggles, and nitrile gloves.
-
-
Handling the Compound :
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust.
-
Use a spatula for transfers and handle the container carefully to minimize aerosolization.
-
Close the primary container immediately after dispensing the required amount.
-
-
Decontamination and Doffing PPE :
-
After handling, wipe down the spatula and any surfaces in the fume hood with an appropriate solvent (e.g., ethanol), followed by a dry wipe.
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Spill Response Workflow
In the event of a spill, a clear and logical response is crucial. The following diagram outlines the decision-making process for handling a spill of a hazardous solid like this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. healthybean.org [healthybean.org]
- 8. nj.gov [nj.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. media.laballey.com [media.laballey.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
